Bromo-PEG2-alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJLOUPDKBCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-17-3 | |
| Record name | α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-66-4 | |
| Record name | 2-(2-bromoethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol, also known by its systematic name 2-(2-bromoethoxy)ethanol, is a heterobifunctional chemical compound widely utilized in the fields of bioconjugation, drug delivery, and pharmaceutical research. Its structure, featuring a reactive bromide group at one end and a hydroxyl group at the other, connected by a short diethylene glycol (PEG2) spacer, makes it a versatile linker molecule. The polyethylene glycol (PEG) component enhances the aqueous solubility of molecules to which it is attached, a desirable property in drug development. This guide provides a comprehensive overview of this compound, including its chemical properties, applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.
Chemical Properties and Data
This compound is a liquid at room temperature and possesses a unique combination of reactivity and hydrophilicity. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal hydroxyl group can be further derivatized.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C4H9BrO2 | [2] |
| Molecular Weight | 169.02 g/mol | [2] |
| CAS Number | 57641-66-4 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | -20°C for long-term storage | [] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
Core Applications in Drug Development
The primary application of this compound in drug development is as a linker for the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The PEG linker in PROTACs, such as the one derived from this compound, plays a crucial role in optimizing the distance between the target protein and the E3 ligase, as well as improving the overall physicochemical properties of the PROTAC molecule.[8]
Beyond PROTACs, the bifunctional nature of this compound allows its use in various bioconjugation applications, including the modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.[9][10] The bromide can react with nucleophiles like thiols, while the hydroxyl group can be activated for reaction with amines or carboxylic acids.[9][11]
Signaling Pathway: The PROTAC Mechanism
PROTACs, synthesized using linkers like this compound, operate by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: PROTAC mechanism of action.
Experimental Protocols
Synthesis of this compound (Representative)
While multiple methods exist for the synthesis of similar bromo-alcohol compounds, a common approach involves the reaction of a diol with a brominating agent. The following is a representative protocol adapted from procedures for similar compounds.[4][12][13]
Materials:
-
Diethylene glycol
-
Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol in an anhydrous solvent. Cool the solution in an ice bath (0°C).
-
Bromination: Slowly add the brominating agent (e.g., PBr3) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by carefully adding it to an ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Synthesis of a PROTAC using this compound (Representative)
This protocol describes a general two-step synthesis of a PROTAC, where this compound is first reacted with a ligand for the protein of interest (POI), followed by reaction with the E3 ligase ligand.[2]
Step 1: Functionalization of the POI Ligand with the Bromo-PEG2-linker
Materials:
-
POI ligand with a nucleophilic group (e.g., a phenol or amine)
-
This compound
-
A suitable base (e.g., potassium carbonate or DIPEA)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Reaction vessel, magnetic stirrer
Procedure:
-
Dissolve the POI ligand and the base in the anhydrous solvent.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by LC-MS or TLC).
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product (POI-PEG2-alcohol) by column chromatography.
Step 2: Coupling of the Functionalized POI Ligand with the E3 Ligase Ligand
Materials:
-
POI-PEG2-alcohol (from Step 1)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
A suitable base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activate the hydroxyl group of POI-PEG2-alcohol or the corresponding functional group on the E3 ligase ligand. For example, if the E3 ligase ligand has a carboxylic acid, it can be activated with coupling reagents.
-
Alternatively, the hydroxyl group of POI-PEG2-alcohol can be converted to a better leaving group (e.g., a mesylate or tosylate) for reaction with a nucleophilic E3 ligase ligand.
-
In a typical amide coupling, dissolve the POI-PEG2-alcohol, the E3 ligase ligand, coupling reagents, and the base in an anhydrous solvent.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC molecule by preparative HPLC.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC molecule.
Caption: A generalized workflow for PROTAC development.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile tool for researchers and professionals in drug development. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an ideal linker for the construction of complex molecules like PROTACs. A thorough understanding of its chemical properties, reaction mechanisms, and handling procedures is essential for its effective and safe utilization in the laboratory. The methodologies and workflows presented in this guide provide a solid foundation for the application of this compound in cutting-edge pharmaceutical research.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. adcreview.com [adcreview.com]
- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol, with the IUPAC name 2-(2-bromoethoxy)ethanol, is a heterobifunctional chemical compound widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its structure incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive terminal bromide, and a versatile hydroxyl group.[3][4][5] This unique combination of features makes it a valuable building block for the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][6] The PEG spacer enhances the aqueous solubility of conjugated molecules, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions and the hydroxyl group allows for further chemical modifications.[1][4][5]
Chemical Structure and Properties
The chemical structure of this compound is characterized by a four-carbon backbone with two ether linkages, a terminal bromine atom, and a terminal hydroxyl group.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing chemical reactions and for the proper handling and storage of the compound.
| Property | Value | Reference |
| IUPAC Name | 2-(2-bromoethoxy)ethanol | |
| Synonyms | Br-PEG2-OH, 2-(2-Hydroxyethoxy)-1-bromoethane | [2] |
| CAS Number | 57641-66-4 | |
| Molecular Formula | C4H9BrO2 | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Predicted Boiling Point | 228.9 ± 15.0 °C at 760 mmHg | |
| Predicted Density | 1.514 ± 0.06 g/cm³ | |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at -20°C, sealed in a dry environment |
Solubility
Reactivity and Applications
The chemical reactivity of this compound is dominated by its two functional groups: the bromide and the hydroxyl group.
-
Bromide Group: The bromine atom is an excellent leaving group in nucleophilic substitution reactions (SN2). This allows for the facile conjugation of this compound to nucleophiles such as thiols (from cysteine residues in proteins), amines, and alkoxides.[4][5]
-
Hydroxyl Group: The terminal hydroxyl group can be further derivatized. It can be oxidized to an aldehyde or carboxylic acid, or it can be reacted to form esters or ethers, providing a secondary point of attachment for other molecules.[4][5]
This dual reactivity makes this compound a versatile linker in various applications:
-
PROTACs: It is extensively used as a linker in the synthesis of PROTACs.[3][6] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The this compound linker connects the target-binding ligand and the E3 ligase-binding ligand.
-
Antibody-Drug Conjugates (ADCs): The ability to conjugate to proteins makes it suitable for the development of ADCs, where a cytotoxic drug is linked to an antibody that targets cancer cells.
-
Bioconjugation and PEGylation: It is used for the PEGylation of proteins, peptides, and other biomolecules. PEGylation can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life.[1]
Experimental Protocols
The following are representative experimental protocols for common reactions involving this compound. These are general guidelines and may require optimization for specific substrates and desired products.
Williamson Ether Synthesis with this compound
This protocol describes the reaction of this compound with another alcohol to form an ether linkage, utilizing its hydroxyl group.
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq.) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Substitution with a Thiol
This protocol outlines the reaction of the bromide group of this compound with a thiol-containing compound.
Materials:
-
This compound
-
Thiol-containing compound (R-SH)
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))
-
A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the thiol-containing compound (1.0 eq.) in the chosen solvent.
-
Add the base (1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to deprotonate the thiol.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
General Workflow for PROTAC Synthesis using this compound
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule where this compound acts as the core linker.
Caption: A generalized workflow for PROTAC synthesis using this compound.
Logical Relationship of this compound's Functional Groups in Bioconjugation
This diagram shows the relationship between the functional groups of this compound and their respective reaction partners in bioconjugation applications.
Caption: Reactivity of this compound's functional groups.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water.
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: If inhaled, move to fresh air.
-
Ingestion: If swallowed, wash out mouth with water. In all cases of exposure, seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep at the recommended storage temperature of -20°C.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, favorable solubility profile, and dual-functional nature provide a robust platform for the construction of complex bioconjugates and therapeutic agents. A thorough understanding of its chemical properties, reactivity, and proper handling is crucial for its successful application in innovative research and development endeavors.
References
- 1. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 2. This compound, CAS 57641-66-4 | AxisPharm [axispharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Bromo-PEG2-alcohol for Researchers and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol, with the CAS number 57641-66-4, is a bifunctional chemical compound of significant interest in the fields of pharmaceutical sciences and biotechnology.[1][2][3][4][5][6][7] Its structure, incorporating a terminal hydroxyl group and a bromo-functionalized diether polyethylene glycol (PEG) chain, makes it a versatile building block, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][8] This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows for its use in advanced drug development.
Core Properties and Specifications
This compound is a colorless to light yellow liquid.[6] Its key identifiers and physicochemical properties are summarized in the table below. The presence of the PEG spacer enhances the aqueous solubility of molecules it is incorporated into, a crucial factor in improving the pharmacokinetic profiles of drug candidates.[4][9]
| Property | Value | Source(s) |
| CAS Number | 57641-66-4 | [1][2][4][5][6][7] |
| Molecular Formula | C4H9BrO2 | [6][7] |
| Molecular Weight | 169.02 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | Typically ≥95% - 98.98% | [4][5][6][9] |
| IUPAC Name | 2-(2-bromoethoxy)ethanol | |
| Predicted Density | 1.514 g/cm³ | |
| Storage Conditions | Store at -20°C for long-term stability | [5][6][9] |
Synthesis and Reactivity
The reactivity of this compound is characterized by its two functional groups. The terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification or conversion to a better leaving group. The bromide serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of this linker to nucleophilic moieties on other molecules, such as amines or thiols.[9]
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound. These are generalized procedures and may require optimization for specific applications.
Representative Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of this compound from ethylene glycol and a suitable bromo-containing electrophile.
Materials:
-
Ethylene glycol
-
Sodium hydride (NaH)
-
1,2-dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of ethylene glycol (1.0 equivalent) in anhydrous THF, slowly add sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,2-dibromoethane (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Application in PROTAC Synthesis: A Representative Protocol
This protocol outlines a general procedure for the conjugation of a target protein ligand (POI ligand) containing a nucleophilic handle (e.g., a primary amine) to this compound.
Materials:
-
POI ligand with a primary amine functionality
-
This compound
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-linker conjugate by flash column chromatography or preparative HPLC.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in the construction of PROTACs. The logical workflow for the synthesis of a PROTAC using this linker is depicted below. This involves the sequential attachment of the protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.
Caption: A representative workflow for the synthesis of a PROTAC using this compound.
The mechanism of action of the resulting PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile tool for chemical biologists and medicinal chemists. Its defined length, hydrophilicity, and dual functionality make it an ideal component for the construction of complex biomolecules and targeted therapeutics like PROTACs. The information and representative protocols provided in this guide serve as a foundational resource for researchers looking to incorporate this compound into their drug discovery and development workflows.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to Bifunctional Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell entirely.[1] This approach utilizes chimeric molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively tag and degrade proteins of interest (POIs).[][3][4] Proteolysis-targeting chimeras (PROTACs) are the most prominent class of these molecules.[5] They offer the potential to target proteins previously considered "undruggable" due to the lack of a well-defined active site.[5][6]
A PROTAC is a heterobifunctional molecule composed of three distinct components: a ligand that binds to a POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two elements.[4][5][7] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][7] This guide provides a detailed technical overview of the bifunctional linker, its design principles, and the experimental methodologies used to evaluate its function.
Mechanism of Action: The Central Role of the Linker
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.[5][7] This process can be broken down into several key steps, where the linker plays a pivotal role:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key POI-PROTAC-E3 ligase ternary complex.[][5][7] The linker's length, rigidity, and chemical composition dictate the geometry and stability of this complex.[7]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase (in conjunction with E1 and E2 enzymes) to catalyze the transfer of multiple ubiquitin molecules to lysine residues on the surface of the POI.[][8]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.[8][9][10]
-
Catalytic Cycle : After the POI is degraded into small peptides, the PROTAC and the E3 ligase are released and can engage another target protein molecule, enabling a catalytic mode of action.[7]
An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent degradation efficiency.[7] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity.[7]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Hijacked Pathway: The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process for protein degradation in eukaryotes, responsible for regulating the levels of most short-lived proteins.[9][11] The degradation process involves two discrete steps: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[8][10]
The ubiquitination cascade is carried out by three classes of enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[11][12]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[11][12]
-
E3 (Ubiquitin Ligase): The key specificity factor. It recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.[9][12] PROTACs hijack specific E3 ligases, such as CRBN or VHL, to ubiquitinate the POI.
Caption: Overview of the Ubiquitin-Proteasome System (UPS) pathway.
Classification and Design of Bifunctional Linkers
The design of an effective linker involves a multi-parameter optimization process.[7] Linkers are broadly classified based on their flexibility and chemical composition.[3][7]
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility.[7]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[7] They are chemically stable but tend to be hydrophobic, which can impact solubility.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility and permeability of PROTACs.[3][7][13] The ethylene glycol units add polarity.[7]
Approximately 55% of reported PROTACs use PEG-based linkers and 30% use alkyl chains.[5]
Rigid Linkers
Rigid linkers contain cyclic or planar elements that restrict the conformation of the PROTAC, which can improve metabolic stability and pre-organize the molecule for optimal ternary complex formation.[3][14]
-
Alkyne/Triazole Moieties: Often incorporated via copper-catalyzed "click chemistry," triazoles provide a metabolically stable and rigid connection point.[3][5][15] This approach is highly valuable for the rapid synthesis of PROTAC libraries.[][15]
-
Saturated Heterocycles: Scaffolds like piperazine and piperidine can impart rigidity while also potentially improving physicochemical properties like solubility.[3][5]
Functional ("Smart") Linkers
Recent innovations include linkers with functionalities that allow for external control over PROTAC activity.
-
Photoswitchable Linkers: These often contain an azobenzene moiety that can isomerize upon exposure to specific wavelengths of light, enabling spatiotemporal control over protein degradation.[][7]
-
Photocleavable Linkers: These can be cleaved by light, providing another mechanism to control PROTAC activation or deactivation.[7]
Impact of Linker Properties on PROTAC Performance
The linker is not merely a spacer; its properties are critical for biological activity.
-
Linker Length: This is a crucial parameter that must be empirically optimized for each POI-E3 ligase pair.[7] A linker that is too short can cause steric clashes, preventing simultaneous binding.[15] A linker that is too long may lead to unproductive binding modes where ubiquitination does not occur efficiently.[7][15] Studies have shown that altering linker length by even a single atom can dramatically affect degradation efficacy.[16][17][18]
-
Composition and Physicochemical Properties: The linker's chemical makeup affects the PROTAC's overall solubility, stability, and cell permeability.[15][] For example, replacing an alkyl chain with a PEG linker can improve solubility but may decrease degradation if the specific geometry is disfavored.[16]
-
Attachment Points (Exit Vectors): The position where the linker is attached to the warhead and the E3 ligase ligand is also critical.[5] An improper exit vector can disrupt the binding of the ligand to its target protein or orient the ternary complex sub-optimally.[5]
Table 1: Effect of Linker Modification on PROTAC Activity
This table summarizes quantitative data from studies where linker properties were systematically varied.
| PROTAC Example | Target Protein | E3 Ligase | Linker Modification | DC₅₀ (nM) | Dₘₐₓ (%) | Key Finding | Reference |
| ERα PROTACs | Estrogen Receptor α | VHL | 12-atom chain | ~250 | ~70 | Varying linker length significantly impacts degradation efficacy. | [18] |
| 16-atom chain | ~100 | >90 | The 16-atom linker was found to be optimal in this system. | [18] | |||
| 21-atom chain | ~500 | ~60 | Longer linkers showed reduced activity. | [18] | |||
| BETd-260 | BRD4 | CRBN | PEG4 linker | 3.3 | >98 | A highly potent degrader with an optimized linker. | N/A |
| ARV-825 | BRD4 | CRBN | Longer PEG/Alkyl linker | <1 | >90 | Demonstrates high potency for BET family proteins. | [5] |
| MZ1 | BRD4 | VHL | PEG linker | ~25 | ~90 | Selective for BRD4 degradation over BRD2/BRD3. | [5] |
| B1-10J | ERK1/2 | CRBN | 10-carbon alkyl chain | 102 | >80 | Effective degradation of ERK1/2 in HCT116 cells. | [20] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols for Linker Design and Evaluation
A systematic, empirical approach is required to optimize a bifunctional linker.[16] This involves synthesis of a library of PROTACs followed by rigorous biochemical and cellular characterization.
Caption: General experimental workflow for PROTAC design and evaluation.
Protocol 1: General Synthesis of a PROTAC Library via Click Chemistry
This protocol outlines the convergent synthesis of a PROTAC library by coupling a warhead-alkyne and an anchor-azide.[]
-
Synthesis of Precursors :
-
Synthesize the warhead (ligand for POI) with a terminal alkyne group at a suitable, non-interfering position (exit vector).
-
Synthesize the E3 ligase anchor (e.g., pomalidomide for CRBN) with a terminal azide group attached via linkers of varying lengths (e.g., PEG2, PEG3, PEG4).
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Dissolve the warhead-alkyne (1 equivalent) and the desired anchor-azide (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, such as copper(II) sulfate (0.1 eq.) and a reducing agent like sodium ascorbate (0.2 eq.).
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC (containing a triazole linker) by reverse-phase HPLC.
-
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for Quantifying Protein Degradation
This is the most common method to determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of a PROTAC.[21]
-
Cell Culture and Treatment :
-
Plate cells (e.g., HEK293 or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10,000 nM) and an inactive control (e.g., epimer of the E3 ligand) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting :
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the POI.
-
Separately, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[21]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.[21]
-
Quantify the band intensities using software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Table 2: Example Data from PROTAC Evaluation Assays
This table illustrates typical quantitative outputs from the evaluation of an active PROTAC and its corresponding inactive control.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Binary Binding K_d (nM) (to Target) | Binary Binding K_d (nM) (to E3 Ligase) |
| Active PROTAC | BRD4 | HEK293 | 15 | 95 | 25 | 50 |
| Inactive Control * | BRD4 | HEK293 | >10,000 | <10 | 28 | >50,000 |
Inactive control contains a modification (e.g., an epimer) that prevents binding to the E3 ligase. Data is illustrative, based on typical results.[21]
Conclusion and Future Outlook
The bifunctional linker is a central and highly tunable component in the design of effective protein degraders. Its length, composition, and attachment points are all critical parameters that govern the formation of a productive ternary complex and ultimately determine the potency and selectivity of the PROTAC. While early design efforts relied heavily on synthetically tractable alkyl and PEG chains, the field is rapidly evolving towards more sophisticated and rigid linkers to fine-tune molecular properties.[5]
Future advancements will likely focus on the development of computational and structural methods to better predict optimal linker geometries, reducing the reliance on empirical screening.[5][22] The continued exploration of novel linker chemistries and "smart" linkers will further expand the capabilities of targeted protein degradation, unlocking new therapeutic opportunities for a wide range of diseases.
References
- 1. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing bifunctional protein degraders for difficult-to-drug proteins with the Receptor.AI Platform [receptor.ai]
- 7. chempep.com [chempep.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 12. lifesensors.com [lifesensors.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Heterobifunctional peptidic degraders: New frontiers in targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Bromo-PEG2-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG2-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, linker chemistry for PROTACs, and drug delivery systems, requires careful handling due to its potential hazards.[1][2][3][] This in-depth technical guide provides a comprehensive overview of its safety, handling procedures, and reactivity, ensuring laboratory personnel can work with this compound in a safe and effective manner.
Chemical and Physical Properties
This compound, also known as 2-(2-bromoethoxy)ethanol, is a polyethylene glycol (PEG) derivative. The presence of a terminal hydroxyl group and a bromide atom allows for versatile chemical modifications.[3][5][6] The PEG spacer enhances the aqueous solubility of molecules it is conjugated to.[3][5][6]
| Property | Value | Source |
| CAS Number | 57641-66-4 | [5][7][8][9][10] |
| Molecular Formula | C4H9BrO2 | [5][7][8][10] |
| Molecular Weight | 169.02 g/mol | [7][10] |
| Appearance | Liquid | [9] |
| Purity | Typically ≥95% | [5][6][9] |
| Storage | Store in a freezer at -20°C, sealed in a dry environment. | [5][9] |
Hazard Identification and Safety Precautions
There are some discrepancies in the hazard classifications provided by different suppliers. While one source indicates that the substance is not classified as a hazard, other safety data sheets (SDS) provide a more cautious approach.[7][8][9] For maximum safety, it is prudent to adhere to the more stringent hazard warnings.
GHS Hazard Classifications: [8][9]
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Pictogram:
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety goggles or a face shield |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator may be required. |
Safe Handling Workflow
The following diagram outlines the recommended workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken:[7][8]
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
Accidental Release and Firefighting Measures
Accidental Release
In case of a spill, follow these steps:[7]
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a tightly closed container for disposal.
-
Clean the spill area thoroughly.
-
Do not allow the material to enter drains or watercourses.
Firefighting
-
Suitable extinguishing media: Dry powder or carbon dioxide.[7]
-
Unsuitable extinguishing media: Do not use a heavy stream of water as it may spread the fire.
-
Hazardous combustion products: May include carbon oxides and hydrogen bromide.
-
Protective equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]
Reactivity and Stability
This compound is stable under recommended storage conditions. However, it is a reactive molecule due to the presence of the bromide, which is a good leaving group.[5][6]
-
Conditions to avoid: Heat, flames, and sparks.[7]
-
Materials to avoid: Strong oxidizing agents.[7]
-
Reactivity: The bromide can readily undergo nucleophilic substitution reactions. This is a key feature for its use in bioconjugation and as a linker.
The following diagram illustrates the primary reactivity of this compound.
Caption: Nucleophilic substitution reactivity of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the intended application (e.g., conjugation to a specific protein, synthesis of a particular PROTAC). As such, specific, universally applicable protocols are not provided here. Researchers should consult relevant literature for protocols tailored to their specific research needs.
However, a general experimental workflow for a nucleophilic substitution reaction would involve the following steps:
-
Dissolve this compound in a suitable aprotic solvent.
-
Add the nucleophile (e.g., a thiol-containing molecule or an amine) to the solution, often in the presence of a non-nucleophilic base to neutralize the generated acid.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) for a sufficient time to ensure the reaction goes to completion.
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work up the reaction by quenching any remaining reagents and extracting the product.
-
Purify the product using techniques such as column chromatography or recrystallization.
-
Characterize the final product using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Disposal Considerations
Dispose of this compound and any contaminated materials as special waste.[7] This should be done through a licensed disposal company, in accordance with local, state, and national regulations.[7] Do not allow the chemical to be released into the environment.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 5. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 6. This compound, CAS 57641-66-4 | AxisPharm [axispharm.com]
- 7. axispharm.com [axispharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | 57641-66-4 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Bromo-PEG2-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The choice of linker is critical in PROTAC design, influencing solubility, cell permeability, and the overall efficacy of the degrader.
Bromo-PEG2-alcohol is a valuable building block in PROTAC synthesis, offering a short, hydrophilic diethylene glycol (PEG) spacer. The terminal bromide provides a reactive handle for nucleophilic substitution, while the hydroxyl group can be further functionalized, allowing for versatile conjugation strategies. This application note provides a detailed protocol for the synthesis of a PROTAC using this compound, focusing on the degradation of the transcriptional regulator BRD4, a key target in oncology.
Signaling Pathway: BRD4 and c-MYC Regulation
The bromodomain and extra-terminal domain (BET) protein BRD4 is a critical regulator of gene expression, including the proto-oncogene c-MYC. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the transcriptional machinery to drive c-MYC expression. Overexpression of c-MYC is a hallmark of many cancers. PROTACs targeting BRD4 recruit an E3 ligase to induce its degradation, thereby disrupting this signaling axis and leading to the suppression of c-MYC and subsequent inhibition of cancer cell proliferation.
Caption: PROTAC-mediated degradation of BRD4 disrupts c-MYC signaling.
Experimental Workflow
The synthesis and evaluation of a PROTAC using this compound typically follow a multi-step workflow, from chemical synthesis to biological characterization.
Caption: General workflow for PROTAC synthesis and biological evaluation.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter in PROTAC design, directly impacting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The optimal linker length is target-dependent and often requires empirical determination. The following table provides illustrative data on the effect of PEG linker length on the degradation of a target protein.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Alkyl Chain | >1000 | <20 |
| PROTAC-2 | PEG2 | 250 | 85 |
| PROTAC-3 | PEG3 | 100 | 95 |
| PROTAC-4 | PEG4 | 50 | >95 |
| PROTAC-5 | PEG6 | 150 | 90 |
Note: Data is illustrative and compiled from various sources to demonstrate the general trend of linker length optimization. Actual values are dependent on the specific POI, E3 ligase, and cell line used.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC targeting BRD4, using JQ1 as the BRD4 ligand and pomalidomide as the E3 ligase (Cereblon) ligand, connected by a this compound derived linker.
Step 1: Synthesis of JQ1-(PEG2)-Br Intermediate
-
Materials:
-
(+)-JQ1-carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
-
Procedure (Esterification): a. Dissolve (+)-JQ1-carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. b. Add DCC (1.1 eq) or BOP (1.1 eq) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, filter the reaction mixture to remove any precipitate. f. Wash the filtrate with saturated aqueous NaHCO₃ and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-PEG2-OH intermediate.
-
Procedure (Bromination): a. Dissolve the JQ1-PEG2-OH intermediate (1.0 eq) and CBr₄ (1.5 eq) in anhydrous DCM. b. Cool the solution to 0 °C and add PPh₃ (1.5 eq) portion-wise. c. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours. d. Monitor the reaction by TLC or LC-MS. e. Quench the reaction with water and extract with DCM. f. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. g. Purify the crude product by flash column chromatography to obtain the JQ1-(PEG2)-Br intermediate.
Step 2: Synthesis of the Final PROTAC (JQ1-PEG2-Pomalidomide)
-
Materials:
-
JQ1-(PEG2)-Br intermediate
-
Pomalidomide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure (Williamson Ether Synthesis): a. To a solution of pomalidomide (1.1 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of the JQ1-(PEG2)-Br intermediate (1.0 eq) in anhydrous DMF to the reaction mixture. d. Heat the reaction to 60-80 °C and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with water. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with water and brine. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC). k. Characterize the purified PROTAC by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Determination of Target Protein Degradation (DC₅₀ and Dₘₐₓ) by Western Blot
-
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MM.1S)
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO). c. After treatment, wash the cells with ice-cold PBS and lyse them. d. Determine the protein concentration of each lysate using a BCA assay. e. Normalize the protein concentrations and prepare samples for SDS-PAGE. f. Separate the proteins by SDS-PAGE and transfer them to a membrane. g. Block the membrane and then incubate with the primary antibody for the POI (BRD4) and a loading control. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody. i. Detect the signal using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities using image analysis software. k. Normalize the BRD4 band intensity to the loading control. l. Calculate the percentage of BRD4 remaining relative to the vehicle control. m. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation) values using a non-linear regression model. n. The same membrane can be stripped and re-probed for c-MYC to observe the downstream effects of BRD4 degradation.
Conclusion
This compound serves as a versatile and efficient linker for the synthesis of PROTACs. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation. The illustrative data highlights the critical importance of linker optimization in achieving potent and efficacious PROTAC molecules. The detailed synthetic and biological evaluation methods will enable the rational design and development of novel protein degraders for various therapeutic applications.
Application Notes and Protocols for Bromo-PEG2-alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of Bromo-PEG2-alcohol, a bifunctional linker, in the development of ADCs. This compound features a terminal hydroxyl group for payload attachment and a bromo group for conjugation to the antibody. The short polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[1][2]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-Bromo-2-(2-hydroxyethoxy)ethane | |
| Molecular Formula | C4H9BrO2 | |
| Molecular Weight | 169.02 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Functional Groups | Bromo (-Br), Hydroxyl (-OH) | |
| Solubility | Soluble in water and most organic solvents |
Principle of ADC Synthesis using this compound
The synthesis of an ADC with this compound is a two-stage process. First, the hydroxyl group of the linker is derivatized to allow for the attachment of a cytotoxic payload. This typically involves converting the alcohol to a more reactive functional group, such as an amine or a carboxylic acid. Subsequently, the payload-linker conjugate, now possessing a reactive bromo group, is conjugated to the antibody. The bromo group acts as a good leaving group and can react with nucleophilic residues on the antibody, most commonly the thiol groups of cysteine residues.
Experimental Protocols
Stage 1: Derivatization of this compound and Payload Conjugation
The hydroxyl group of this compound must first be activated to facilitate conjugation with a payload. Below are two common derivatization pathways.
Protocol 4.1.1: Conversion of this compound to Bromo-PEG2-amine
This protocol describes the conversion of the terminal hydroxyl group to a primary amine, which can then be reacted with payloads containing carboxylic acids or activated esters.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN3)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide
Procedure:
-
Mesylation: Dissolve this compound (1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add MsCl (1.2 eq) dropwise. Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC.
-
Azidation: After completion of the mesylation, remove the solvent under reduced pressure. Dissolve the crude mesylate in anhydrous DMF and add NaN3 (3 eq). Heat the reaction to 80°C and stir for 12 hours.
-
Reduction (Staudinger Reaction): Cool the reaction mixture to room temperature. Add PPh3 (1.5 eq) and stir for 2 hours. Add water (5 eq) and continue stirring for another 8 hours.
-
Purification: Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-amine by column chromatography.
Protocol 4.1.2: Conversion of this compound to Bromo-PEG2-carboxylic acid
This protocol details the oxidation of the terminal hydroxyl group to a carboxylic acid, which can then be coupled to payloads with amine functionalities.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Sodium bisulfite
Procedure:
-
Oxidation: Dissolve this compound (1 eq) in acetone and cool to 0°C in an ice bath. Add Jones reagent dropwise until a persistent orange color is observed.
-
Quenching: Quench the excess oxidant by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude Bromo-PEG2-carboxylic acid by column chromatography.[3]
Protocol 4.1.3: Payload Conjugation to Derivatized Linker
This protocol provides a general procedure for conjugating a payload to the aminated or carboxylated Bromo-PEG2 linker.
A. For Amine-Reactive Payloads (using Bromo-PEG2-carboxylic acid):
-
Dissolve Bromo-PEG2-carboxylic acid (1.2 eq), the amine-containing payload (1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA (3 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.
-
Purify the bromo-PEG2-payload conjugate by preparative HPLC.
B. For Carboxylic Acid-Reactive Payloads (using Bromo-PEG2-amine):
-
Activate the carboxylic acid group on the payload using a reagent like NHS in the presence of EDC.
-
Dissolve the activated payload (1 eq) and Bromo-PEG2-amine (1.2 eq) in a suitable solvent like DMF.
-
Add a base such as TEA (2 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Purify the bromo-PEG2-payload conjugate by preparative HPLC.
Stage 2: Conjugation of Bromo-PEG2-Payload to Antibody
This protocol describes the conjugation of the bromo-functionalized linker-payload to a monoclonal antibody via cysteine residues. This method relies on the nucleophilic attack of the thiol group on the bromo-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Bromo-PEG2-payload conjugate
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (typically 5-10 mg/mL), add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation:
-
Immediately after desalting, add the Bromo-PEG2-payload conjugate (typically 5-10 fold molar excess per free thiol) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing compound like N-acetylcysteine.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][5]
-
Characterization and Quality Control
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.
5.1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using the following methods:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for DAR analysis of cysteine-linked ADCs.[6] The different drug-loaded species are separated based on their hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC under native or denaturing conditions can provide the mass of different drug-loaded species, from which the DAR can be calculated.[7][8][9]
| Parameter | Method | Expected Result |
| Average DAR | HIC-UV | 3.5 - 4.0 |
| DAR Distribution | HIC-UV | Predominantly DAR4 species with lower levels of DAR2 and DAR0 |
| Unconjugated Antibody | HIC-UV | < 10% |
| Intact Mass | LC-MS | Masses corresponding to DAR0, DAR2, DAR4, etc. |
5.2. Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.[10]
| Parameter | Method | Acceptance Criteria |
| Monomer Purity | SEC-UV | ≥ 95% |
| High Molecular Weight Species | SEC-UV | ≤ 5% |
| Low Molecular Weight Species | SEC-UV | ≤ 1% |
5.3. In Vitro Cytotoxicity Assay
The potency of the ADC is evaluated by determining its ability to kill target cancer cells in vitro. The MTT assay is a common method for this purpose.[8][9][11]
Protocol 5.3.1: MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic curve fit.
| Cell Line | Antigen Expression | ADC IC50 (nM) | Unconjugated mAb IC50 (nM) | Free Payload IC50 (nM) |
| Target Cells | High | 1 - 10 | > 1000 | 0.1 - 1 |
| Control Cells | Low/Negative | > 1000 | > 1000 | 0.1 - 1 |
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. lcms.cz [lcms.cz]
- 3. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol-Reactive Bromo-PEG2-alcohol for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. It features a terminal bromo group that serves as a highly efficient reactive handle for thiol groups (such as those on cysteine residues in proteins and peptides) and a terminal hydroxyl group that can be used for further derivatization. The core of the molecule is a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.
The reaction between the bromo group and a thiol proceeds via a nucleophilic substitution mechanism, forming a stable and irreversible thioether bond. This "thiol-bromo click reaction" is valued for its high efficiency and specificity, particularly under controlled pH conditions.[1][2] These characteristics make this compound an essential tool for applications such as creating antibody-drug conjugates (ADCs), developing Proteolysis Targeting Chimeras (PROTACs), and modifying protein surfaces.[3][4][5]
Reaction Mechanism and Specificity
The conjugation of this compound to a thiol-containing molecule (R-SH) is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is highly dependent on the pH of the reaction medium, as the thiol must first be deprotonated to its more nucleophilic thiolate form (R-S⁻).[6][7]
Key Steps:
-
Deprotonation: A base in the reaction buffer removes the acidic proton from the thiol group (R-SH), forming a highly reactive thiolate anion (R-S⁻). This step is favored at pH values above the pKa of the thiol (typically ~8.5 for cysteine).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom bonded to the bromine atom on the PEG linker.
-
Bond Formation: A stable thioether bond (R-S-CH₂) is formed, and the bromide ion is displaced as a leaving group.[6]
The bromoacetyl functional group demonstrates high chemoselectivity for thiols at elevated pH levels (e.g., pH 9.0), with minimal cross-reactivity towards other nucleophilic groups like amines or imidazoles under these conditions.[1]
Applications
The robust and specific nature of the thiol-bromo reaction makes this compound a versatile tool in several areas of drug development and research.
-
PROTAC Development: Bromo-PEG linkers are integral to the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The PEG linker provides the necessary flexibility and solubility for the PROTAC to effectively form a stable ternary complex between the target protein and the E3 ligase.[9]
-
Bioconjugation and PEGylation: This linker is used to attach polyethylene glycol (PEG) chains to proteins, a process known as PEGylation. PEGylation increases the hydrodynamic volume and solubility of therapeutic proteins, which can extend their circulation half-life, reduce immunogenicity, and improve overall stability.[10][11]
-
Surface Modification: The bromo group can react with thiols immobilized on surfaces (e.g., nanoparticles, sensor chips) to create biocompatible PEG coatings that reduce non-specific binding.
Quantitative Data Summary
The efficiency and kinetics of the Bromo-PEG-thiol reaction are influenced by several factors, which are summarized below.
| Parameter | Condition / Value | Remarks | Reference |
| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | Forms a stable thioether bond. | [6] |
| Optimal pH | 8.0 - 9.5 | Favors the formation of the more nucleophilic thiolate anion. | [1] |
| pH-dependent Reactivity | Low reactivity at pH 6.5 | Bromoacetyl groups show significantly lower reaction rates at near-neutral pH compared to maleimides. | [1] |
| High chemoselectivity at pH 9.0 | At higher pH, the reaction is highly specific for thiols over other nucleophiles like amines. | [1] | |
| Coupling Efficiency | > 90% | The thiol-bromo click reaction is highly efficient, leading to high yields of the desired conjugate. | [2] |
| Mono-PEGylation Yield | Up to 75% | In protein PEGylation, yields for the mono-conjugated product can be high with process optimization. | [11] |
| Molar Ratio | 5-20 fold excess of Bromo-PEG | A molar excess of the PEG reagent is typically used to drive the reaction to completion. | [12] |
| Reaction Time | 1 - 4 hours | Typically complete within a few hours at room temperature, but can be performed overnight at 4°C. | [12] |
Experimental Protocol: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general method for labeling a peptide with a single, accessible cysteine residue.
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate or HEPES, 150 mM NaCl, pH 8.5. Degas buffer prior to use.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide reduction)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Quenching Solution (optional): L-cysteine or 2-Mercaptoethanol
-
Purification column (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
-
Mass spectrometer for analysis (e.g., MALDI-TOF)
Methodology
-
Preparation of Peptide:
-
Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds (Optional):
-
If the peptide contains disulfide bonds that need to be reduced to free the cysteine thiol, prepare a 10 mM stock solution of TCEP in Reaction Buffer.
-
Add a 5- to 10-fold molar excess of TCEP to the peptide solution.
-
Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding, as it does not readily react with the bromo group.[12]
-
-
Preparation of this compound:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring peptide solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted this compound, add a 50-fold molar excess of a free thiol, such as L-cysteine, and incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess PEG reagent and unreacted peptide using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted reagents.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the more hydrophilic PEGylated peptide from the unreacted peptide.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the conjugate should equal the mass of the peptide plus the mass of the this compound moiety minus the mass of HBr.
-
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises a short, hydrophilic diethylene glycol (PEG2) spacer, a reactive primary bromide, and a terminal hydroxyl group. The bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of various nucleophiles.[1] The terminal hydroxyl group provides a secondary site for further functionalization.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with common nucleophiles, including amines, thiols, and carboxylates. These reactions are fundamental for the construction of more complex bioconjugates and drug delivery systems.
Chemical Properties and Reactivity
This compound's reactivity is dominated by the primary alkyl bromide, which is susceptible to attack by a wide range of nucleophiles. The general mechanism for this SN2 reaction is depicted below. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and subsequent conjugates.
General Reaction Scheme:
Caption: General SN2 reaction of this compound.
Applications in Drug Development
The functionalization of this compound through nucleophilic substitution is a key step in the synthesis of various therapeutic and research molecules:
-
PROTACs: this compound is a common building block for the linker in PROTACs, which are bifunctional molecules that induce the degradation of target proteins.[2][] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
-
Bioconjugation: The resulting functionalized PEG linkers can be used to attach small molecules, peptides, or proteins to other entities, improving their pharmacokinetic properties.
-
Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, can enhance drug solubility, reduce immunogenicity, and prolong circulation half-life.[4]
-
Surface Modification: The functionalized PEG molecules can be used to modify the surface of nanoparticles, providing a hydrophilic shield that reduces non-specific protein absorption.
Experimental Protocols
The following protocols provide general guidelines for the reaction of this compound with different classes of nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of an amino-functionalized PEG2-alcohol, a versatile intermediate for further conjugation.
Reaction Scheme:
Caption: Synthesis of Benzylamino-PEG2-alcohol.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add benzylamine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-60 °C for 4-6 hours to expedite the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
Quantitative Data Summary (Representative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | TEA | DMF | 25 | 24 | 85-95 |
| Aniline | K₂CO₃ | ACN | 80 | 12 | 70-80 |
| Morpholine | DIPEA | DMF | 50 | 6 | >90 |
Protocol 2: Reaction with a Thiol (e.g., Cysteine derivative)
This protocol outlines the formation of a stable thioether bond, commonly used in bioconjugation.
Reaction Scheme:
Caption: Synthesis of a Thioether-PEG2-alcohol conjugate.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., N-acetyl-L-cysteine)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base
-
Phosphate-buffered saline (PBS) or a suitable buffer
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the thiol-containing molecule (1.0 eq) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of this compound (1.1 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMF or DMSO).
-
Add a mild base such as sodium bicarbonate (2.0 eq) to facilitate the deprotonation of the thiol.
-
Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product directly from the reaction mixture using preparative reverse-phase HPLC.
Quantitative Data Summary (Representative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-acetyl-L-cysteine | NaHCO₃ | PBS/DMF | 25 | 4 | 75-85 |
| Glutathione | DIPEA | Water/DMSO | 25 | 2 | 80-90 |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | >90 |
Protocol 3: Reaction with a Carboxylate (e.g., Acetic Acid)
This protocol describes the formation of an ester linkage via a Williamson ether synthesis-like reaction.
Reaction Scheme:
Caption: Synthesis of an Ester-PEG2-alcohol conjugate.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the carboxylate salt.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, then purify the crude product by silica gel column chromatography.
Quantitative Data Summary (Representative):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | NaH | DMF | 80 | 18 | 60-70 |
| Benzoic Acid | Cs₂CO₃ | DMF | 60 | 24 | 75-85 |
| Boc-glycine | NaH | DMF | 70 | 12 | 65-75 |
Application in Cellular Signaling Pathways
PEGylated molecules, synthesized using building blocks like this compound, can modulate cellular signaling pathways. For instance, in cancer therapy, nanoparticle-based drug delivery systems are often PEGylated to improve their circulation time and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. These nanoparticles can deliver inhibitors that target key signaling nodes, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]
Caption: PEGylated nanoparticles delivering inhibitors to the PI3K/AKT pathway.
General Experimental Workflow
The successful synthesis and purification of PEGylated compounds require a systematic approach. The following diagram illustrates a typical workflow for the reactions described in this document.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of bioconjugation techniques utilizing Bromo-PEG2-alcohol, a heterobifunctional linker valuable in drug delivery, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental protocols, and characterization methods for the effective use of this versatile reagent.
Introduction to this compound Bioconjugation
This compound is a short, hydrophilic polyethylene glycol (PEG) linker featuring a terminal bromide and a primary alcohol. This structure allows for a two-step conjugation strategy. The bromide group serves as a reactive handle for nucleophilic substitution, most commonly with thiol groups found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal hydroxyl group can be further functionalized for subsequent conjugation reactions. The inclusion of the short PEG spacer enhances the solubility of the resulting bioconjugate in aqueous media.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C4H9BrO2 |
| Molecular Weight | 169.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| Storage | -20°C for long-term storage |
Applications in Bioconjugation
The unique properties of this compound make it suitable for a range of bioconjugation applications:
-
Site-Specific Protein Modification: The reactivity of the bromide towards thiols allows for the targeted PEGylation of cysteine residues in proteins and peptides. This can be used to improve the pharmacokinetic properties of therapeutic proteins.
-
Antibody-Drug Conjugate (ADC) Development: this compound can be incorporated as a linker between an antibody and a cytotoxic drug. The hydrophilic PEG component can help to mitigate aggregation and improve the solubility of the ADC.
-
PROTAC Synthesis: As a heterobifunctional linker, this compound is a valuable building block in the modular synthesis of PROTACs, connecting a target protein ligand to an E3 ligase ligand.
Experimental Protocols
Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Protocol:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, add a 2-3 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound to the peptide solution. The reaction can be performed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Reaction Quenching: To consume any unreacted this compound, add a 5-fold molar excess of L-cysteine or β-mercaptoethanol and incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess this compound, and quenching reagent using RP-HPLC with a suitable gradient.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Expected Quantitative Data (Illustrative):
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data based on similar thiol-reactive PEG linkers. Actual results may vary depending on the specific peptide and reaction conditions.
| Parameter | Expected Value |
| Conjugation Efficiency | > 80% |
| Yield of Purified Conjugate | 50-70% |
| Purity of Final Product | > 95% |
Synthesis of a PROTAC using a this compound Linker
This protocol outlines a representative workflow for the synthesis of a PROTAC, where this compound is used to link a target protein ligand (e.g., a derivative of a kinase inhibitor) to an E3 ligase ligand (e.g., pomalidomide). This is a multi-step synthesis that requires expertise in organic chemistry.
Workflow Overview:
Step 1: Functionalization of the Target Protein Ligand
-
Activate the hydroxyl group of this compound. This can be achieved by converting it to a better leaving group, such as a tosylate, or by converting it to a carboxylic acid for subsequent amide coupling.
-
React the activated Bromo-PEG2-linker with an amine-functionalized target protein ligand in the presence of a coupling agent (e.g., EDC/NHS for a carboxylic acid derivative) to form an amide bond.
-
Purify the resulting "Target Ligand-PEG2-Br" intermediate by flash column chromatography.
Step 2: Assembly of the Final PROTAC
-
Dissolve the "Target Ligand-PEG2-Br" intermediate and the E3 ligase ligand (e.g., pomalidomide, which has a nucleophilic amine) in an anhydrous solvent such as DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture and monitor its progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Characterization and Stability
Characterization Techniques:
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the exact mass of the conjugate and determine the degree of labeling. |
| HPLC (SEC, IEX, RP) | To assess the purity of the conjugate and separate different PEGylated species. |
| UV-Vis Spectroscopy | To determine the concentration of the protein and, if the payload has a chromophore, the drug-to-antibody ratio (DAR). |
Stability of the Thioether Linkage:
The thioether bond formed between the bromide of the linker and the thiol of a cysteine residue is generally considered stable under physiological conditions. Unlike maleimide-thiol adducts, which can be susceptible to retro-Michael reactions, the thioether linkage is not reversible. However, the overall stability of the bioconjugate will also depend on the stability of the biomolecule and any other linkers used in the construct.
Logical Relationships in Bioconjugation Strategy
The choice of bioconjugation strategy is dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate.
Conclusion
This compound is a versatile and valuable tool for bioconjugation, enabling the site-specific modification of proteins and the construction of complex biotherapeutics like ADCs and PROTACs. The protocols and principles outlined in these application notes provide a foundation for researchers to effectively utilize this linker in their drug development and research endeavors. Careful optimization of reaction conditions and thorough characterization of the final conjugates are essential for successful outcomes.
Application Notes and Protocols: A Step-by-Step Guide to Bromo-PEG2-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[][2][3][4] Bromo-PEG2-alcohol is a versatile, heterobifunctional linker used extensively in bioconjugation. It features a bromide group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group that allows for further derivatization.[5]
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate. This linker is particularly valuable for attaching small molecules, peptides, or proteins to other entities and is a common building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] These application notes provide detailed protocols for the conjugation of this compound to cysteine and lysine residues, subsequent purification, and characterization, with a special focus on its application in PROTAC technology.
Principle of Conjugation: Nucleophilic Substitution
The conjugation chemistry of this compound relies on a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom attached to the bromine is attacked by a nucleophile, such as the thiolate anion of a cysteine residue or the primary amine of a lysine residue. This attack leads to the displacement of the bromide ion and the formation of a stable covalent bond between the PEG linker and the target biomolecule.
The selectivity of the reaction can be controlled by adjusting the pH. Thiol groups on cysteine residues are significantly more nucleophilic than amines at neutral pH (7.0-7.5), allowing for chemoselective modification.[10][11] At a more basic pH (8.0-9.0), the deprotonated ε-amino group of lysine becomes a potent nucleophile and can be targeted.[5][12]
Experimental Protocols
These protocols provide a general framework. Optimization may be required based on the specific properties of the protein or peptide being modified.
Protocol 1: Thiol-Specific Conjugation to Cysteine Residues
This protocol is designed for selective modification of cysteine residues, leveraging their high nucleophilicity at near-neutral pH.[10][11]
3.1.1 Materials and Reagents
-
Cysteine-containing protein/peptide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: L-cysteine or β-mercaptoethanol (BME)
-
Purification columns (e.g., SEC, RP-HPLC)
3.1.2 Procedure
-
Protein Preparation : Dissolve the protein/peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Disulfide Reduction : If the protein contains disulfide bonds that need to be reduced to free thiols, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate for 60 minutes at room temperature. TCEP does not need to be removed prior to conjugation with alkyl halides.[10]
-
This compound Preparation : Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein integrity.
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. Monitor the reaction progress using LC-MS if possible.
-
Quenching : Add a quenching reagent (e.g., L-cysteine or BME) at a 5-fold molar excess relative to the initial amount of this compound to consume any unreacted linker. Incubate for an additional 30 minutes.
-
Purification : Proceed immediately to purification (Section 4.0) to separate the PEGylated conjugate from excess reagents and unconjugated protein.
Protocol 2: Amine-Specific Conjugation to Lysine Residues
This protocol targets the primary amino groups of lysine residues at a slightly basic pH. Careful control of stoichiometry and pH is crucial to minimize di- and poly-alkylation.[13][14]
3.2.1 Materials and Reagents
-
Lysine-containing protein/peptide
-
This compound
-
Sodium Bicarbonate or Borate buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent: Tris buffer or glycine
-
Purification columns (e.g., SEC, RP-HPLC)
3.2.2 Procedure
-
Protein Preparation : Dissolve the protein/peptide in Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. Ensure any buffers containing primary amines (like Tris) are exchanged out.
-
This compound Preparation : Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the stirring protein solution. The reaction with amines is generally slower than with thiols, and higher excess may be needed, but start with a lower excess to assess selectivity.
-
Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction progress should be monitored by LC-MS to avoid over-modification.
-
Quenching : Add a quenching reagent with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to react with any excess this compound. Incubate for an additional 60 minutes.
-
Purification : Proceed immediately to purification (Section 4.0).
Quantitative Data Summary
The following tables summarize typical reaction parameters. These should be used as a starting point for optimization.
Table 1: Reaction Parameters for Thiol Conjugation (Cysteine)
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.0 - 8.0 | Balances thiol nucleophilicity with amine non-reactivity.[10][11] |
| Temperature | 4 - 25 °C | Lower temperature can improve selectivity and protein stability. |
| Molar Excess (PEG:Protein) | 10:1 to 50:1 | Depends on the number of available cysteines and their accessibility. |
| Reaction Time | 2 - 12 hours | Monitor by LC-MS for optimal endpoint. |
| Typical Yield | 60 - 90% | Highly dependent on protein structure and reagent concentration. |
Table 2: Reaction Parameters for Amine Conjugation (Lysine)
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 8.0 - 9.0 | Ensures the deprotonation of the lysine ε-amino group.[5] |
| Temperature | 20 - 37 °C | Higher temperature may be needed to drive the reaction. |
| Molar Excess (PEG:Protein) | 5:1 to 20:1 | Use the lowest possible excess to minimize poly-alkylation.[14] |
| Reaction Time | 4 - 24 hours | Generally slower than thiol conjugation. |
| Typical Yield | 30 - 70% | Often results in a heterogeneous mixture of conjugates. |
General Workflow, Purification, and Characterization
A successful conjugation experiment requires robust purification and characterization steps to isolate and verify the final product.
Purification Protocol
The choice of purification method depends on the size difference between the conjugate and contaminants.
-
Size Exclusion Chromatography (SEC) : This is the preferred method for removing small molecules (unreacted PEG, quenching reagents, salts) from a much larger protein/peptide conjugate.[] It separates molecules based on their hydrodynamic radius.
-
Reversed-Phase HPLC (RP-HPLC) : Highly effective for purifying peptides and smaller proteins.[][15][16] PEGylation increases the retention time on C4 or C18 columns for smaller peptides, allowing separation of PEGylated from non-PEGylated species.[16] A typical mobile phase system is water/acetonitrile with 0.1% trifluoroacetic acid (TFA).
Characterization Protocol
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the gold standard for characterizing PEGylated biomolecules.[2][3][4][17]
-
Inject the purified sample into an LC-MS system.
-
Obtain the total ion chromatogram to assess purity.
-
Deconvolute the mass spectrum of the main peak. The resulting mass should correspond to the mass of the starting biomolecule plus the mass of the this compound linker (169.04 Da) minus the mass of HBr (80.91 Da), for a net addition of 88.13 Da per conjugation.
-
-
SDS-PAGE : For proteins, SDS-PAGE can provide a qualitative assessment. PEGylated proteins will show a significant increase in apparent molecular weight and will appear as a broader band compared to the sharp band of the unconjugated protein.
Application Focus: PROTAC Synthesis and Mechanism
This compound is a key building block for PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[18][19] The PEG linker provides solubility and optimal spacing to facilitate the key biological event.[6][7]
The mechanism involves the PROTAC acting as a molecular bridge, bringing the POI into close proximity with an E3 ligase.[20] This induced proximity leads the E3 ligase to tag the POI with ubiquitin molecules.[18][21] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[19][20] The PROTAC molecule is then released and can catalytically induce the degradation of more POI molecules.
References
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amination [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 13. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Bromo-PEG2-alcohol: A Versatile Linker for Targeted Protein Degradation
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), is the linker element that connects the target-binding ligand to the E3 ubiquitin ligase recruiter. Bromo-PEG2-alcohol, a short and flexible polyethylene glycol (PEG)-based linker, is a valuable building block in the synthesis of these heterobifunctional molecules. Its desirable physicochemical properties, including hydrophilicity, can enhance the solubility and cell permeability of the resulting PROTAC, ultimately influencing its degradation efficiency.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. These properties influence its reactivity, solubility, and handling.
| Property | Value | Reference |
| Chemical Name | 2-(2-Bromoethoxy)ethanol | [1][2] |
| CAS Number | 57641-66-4 | [1][2] |
| Molecular Formula | C4H9BrO2 | [1][2] |
| Molecular Weight | 169.02 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 228.9 ± 15.0 °C (Predicted) | [1][2] |
| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 14.32 ± 0.10 (Predicted) | [2] |
| Storage | Store at -20°C, sealed in a dry environment. | [2] |
This compound in PROTAC Synthesis
This compound serves as a versatile bifunctional linker. The terminal hydroxyl group can be readily modified to introduce a reactive functional group for conjugation to a protein of interest (POI) ligand, while the bromo group provides a reactive handle for coupling with an E3 ligase ligand.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The ultimate goal of incorporating this compound into a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the signaling pathway of this process.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Bromo-PEG2-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical modification of the terminal hydroxyl group of Bromo-PEG2-alcohol. This heterobifunctional linker is a valuable building block in bioconjugation, proteomics, and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols herein describe the conversion of the hydroxyl moiety into three common functional groups: a carboxylic acid, a primary amine, and an N-hydroxysuccinimide (NHS) ester. These derivatizations expand the versatility of the bromo-PEG2-linker for conjugation to a wide range of biomolecules and small molecule ligands.
Introduction
This compound is a bifunctional crosslinker featuring a terminal hydroxyl group and a bromo group, separated by a hydrophilic diethylene glycol (PEG) spacer. The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group offers a versatile handle for further chemical modification.[1][2] Derivatizing the hydroxyl group into other functionalities such as carboxylic acids, amines, or activated esters is a critical step in multi-step bioconjugation strategies, allowing for controlled and sequential attachment to different molecules of interest.
This application note details robust and reproducible protocols for the following key derivatizations of this compound:
-
Oxidation to Bromo-PEG2-acid: Conversion of the primary alcohol to a carboxylic acid, enabling subsequent amide bond formation with primary amines.
-
Conversion to Bromo-PEG2-amine: Transformation of the alcohol into a primary amine, which can react with carboxylic acids, activated esters, or aldehydes.
-
Synthesis of Bromo-PEG2-NHS ester: Activation of the Bromo-PEG2-acid to an NHS ester, a highly reactive species for efficient labeling of primary amines.
Derivatization Reactions
The following sections provide detailed experimental protocols for the derivatization of the hydroxyl group of this compound.
Oxidation of this compound to Bromo-PEG2-acid
This protocol utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaOCl) and sodium chlorite (NaClO2) as the terminal oxidant. This method is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to carboxylic acids.[3][4]
Reaction Scheme:
Caption: Oxidation of this compound to Bromo-PEG2-acid.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/g of starting material).
-
Addition of Catalyst and Buffer: Add an aqueous solution of sodium bicarbonate (0.5 M, 5 mL/g of starting material) and TEMPO (0.02 eq.).
-
Initiation of Oxidation: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (~10-15% available chlorine, 1.2 eq.) dropwise while stirring vigorously. Monitor the reaction by TLC (thin-layer chromatography).
-
Secondary Oxidation: After consumption of the starting material (typically 1-2 hours), add an aqueous solution of sodium chlorite (2.0 eq.).
-
Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid. Quench the reaction by adding an aqueous solution of sodium sulfite (1 M) until the yellow color disappears.
-
Work-up: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with DCM (3 x 10 mL/g of starting material).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Bromo-PEG2-acid can be purified by column chromatography on silica gel (eluent: a gradient of methanol in DCM).
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | Bromo-PEG2-acid |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Reaction Time | 6-8 hours |
Conversion of this compound to Bromo-PEG2-amine
This two-step protocol involves the mesylation of the hydroxyl group to form a good leaving group, followed by nucleophilic substitution with sodium azide and subsequent reduction to the primary amine.
Reaction Scheme:
Caption: Synthesis of Bromo-PEG2-amine from this compound.
Experimental Protocol:
Step 1: Synthesis of Bromo-PEG2-mesylate
-
Dissolution and Cooling: Dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL/g) in a flame-dried, argon-purged flask. Cool the solution to 0 °C.
-
Addition of Base and Mesyl Chloride: Add triethylamine (Et3N, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Bromo-PEG2-mesylate is typically used in the next step without further purification.
Step 2: Synthesis of Bromo-PEG2-amine
-
Azidation: Dissolve the crude Bromo-PEG2-mesylate in anhydrous dimethylformamide (DMF, 10 mL/g). Add sodium azide (NaN3, 3.0 eq.) and heat the mixture to 80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the mesylate is consumed (typically 12-16 hours).
-
Work-up of Azide: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude Bromo-PEG2-azide.
-
Reduction to Amine: Dissolve the crude Bromo-PEG2-azide in tetrahydrofuran (THF, 10 mL/g). Add triphenylphosphine (PPh3, 1.2 eq.) and stir at room temperature for 1 hour.
-
Hydrolysis: Add water (1.0 eq.) and continue stirring at room temperature overnight.
-
Purification: Concentrate the reaction mixture and purify the crude Bromo-PEG2-amine by column chromatography on silica gel (eluent: a gradient of methanol with 1% triethylamine in DCM).
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | Bromo-PEG2-amine |
| Overall Yield | 60-75% |
| Purity (by NMR) | >95% |
| Total Reaction Time | 24-36 hours |
Synthesis of Bromo-PEG2-NHS ester from Bromo-PEG2-acid
This protocol describes the activation of the carboxylic acid group of Bromo-PEG2-acid using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
Reaction Scheme:
Caption: Synthesis of Bromo-PEG2-NHS ester.
Experimental Protocol:
-
Dissolution: In a flame-dried, argon-purged flask, dissolve Bromo-PEG2-acid (1.0 eq.) and N-hydroxysuccinimide (NHS, 1.2 eq.) in anhydrous DCM (20 mL/g).
-
Addition of Coupling Agent: Add EDC hydrochloride (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Reaction Completion: The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Bromo-PEG2-NHS ester can be purified by column chromatography on silica gel (eluent: ethyl acetate in hexanes).
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Bromo-PEG2-acid |
| Product | Bromo-PEG2-NHS ester |
| Yield | 80-90% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-6 hours |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General experimental workflow for derivatization.
Purification and Characterization
Purification:
-
Column Chromatography: As detailed in the protocols, silica gel column chromatography is the primary method for purifying the derivatized products. The choice of eluent is crucial for achieving good separation.[]
-
Precipitation: For larger scale purifications or for higher molecular weight PEG derivatives, precipitation can be an effective method. The PEG derivative is dissolved in a good solvent (e.g., DCM or methanol) and then precipitated by adding a non-solvent (e.g., diethyl ether or hexane).[]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful transformation of the functional group and for assessing the purity of the final product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the derivatized PEG linker.
Conclusion
The protocols described in this application note provide a comprehensive guide for the derivatization of the hydroxyl group of this compound. By converting the alcohol to a carboxylic acid, amine, or NHS ester, researchers can significantly expand the utility of this versatile linker in a wide array of bioconjugation and drug development applications. The provided representative data and workflows serve as a valuable resource for planning and executing these important chemical transformations.
References
Applications of Bromo-PEG2-alcohol in Drug Discovery: A Detailed Guide for Researchers
Introduction
In the landscape of modern drug discovery, the development of targeted therapies is paramount. Bromo-PEG2-alcohol has emerged as a valuable and versatile bifunctional linker, playing a crucial role in the synthesis of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a reactive bromide and a modifiable hydroxyl group connected by a short, hydrophilic diethylene glycol (PEG2) spacer, offers several advantages in the construction of these complex therapeutic agents. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the final drug conjugate, a critical consideration in drug development.[1][2] This application note provides a comprehensive overview of the uses of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in this field.
Core Applications in Drug Discovery
The primary application of this compound lies in its use as a linker to conjugate two different molecular entities. The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for facile attachment to molecules containing nucleophiles such as amines or thiols.[3] The terminal hydroxyl group can be further derivatized, for instance, by conversion to an aldehyde for reductive amination or activation for ester or ether formation, providing a versatile handle for the second conjugation step.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[4] A PROTAC consists of three components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a productive ternary complex between the POI and the E3 ligase.[1][4]
This compound is an ideal building block for PROTAC linkers due to its defined length and hydrophilic nature.[5][6] The short PEG2 chain can provide the necessary spacing for the formation of a stable ternary complex while improving the overall solubility of the PROTAC molecule.[1][6]
Quantitative Data on PROTACs with Short PEG Linkers
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The length of the linker significantly impacts these parameters. Below is a table summarizing representative data for PROTACs with varying short PEG linker lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | > 90 | [4] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | < 50 | [4] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | > 90 | [4] |
| BTK | CRBN | 3-atom linker | > 1000 | ~20 | [7] |
| BTK | CRBN | 7-atom linker | 2.2 | 97 | [7] |
| HDAC1 | VHL | PEG-like linker | 550 | > 80 | [8] |
| HDAC3 | VHL | PEG-like linker | 530 | > 80 | [8] |
Note: This table provides illustrative data from various sources to highlight the impact of linker length. Specific DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.
Antibody-Drug Conjugates (ADCs)
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving this compound in the synthesis of a PROTAC.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, where a warhead containing a phenolic hydroxyl group is first reacted with this compound, followed by coupling with an amine-containing E3 ligase ligand.
Step 1: Williamson Ether Synthesis to Attach this compound to a Phenolic Warhead
-
Materials:
-
Phenolic warhead (e.g., a derivative of a kinase inhibitor) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, and heating block/oil bath
-
-
Procedure:
-
Dissolve the phenolic warhead in anhydrous DMF in a reaction vial.
-
Add potassium carbonate to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the warhead-PEG2-alcohol intermediate.[9]
-
Step 2: Activation of the Alcohol and Coupling to an Amine-Containing E3 Ligase Ligand
This step involves a two-part process: activation of the terminal alcohol of the intermediate from Step 1, followed by nucleophilic substitution with the E3 ligase ligand.
Part A: Conversion of the Alcohol to a Better Leaving Group (e.g., Mesylate)
-
Materials:
-
Warhead-PEG2-alcohol intermediate (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vial, magnetic stirrer, and ice bath
-
-
Procedure:
-
Dissolve the warhead-PEG2-alcohol intermediate in anhydrous DCM in a reaction vial and cool to 0 °C in an ice bath.
-
Add TEA or DIPEA to the solution.
-
Slowly add methanesulfonyl chloride dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours. Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude warhead-PEG2-mesylate. This intermediate is often used in the next step without further purification.
-
Part B: Nucleophilic Substitution with the E3 Ligase Ligand
-
Materials:
-
Crude warhead-PEG2-mesylate (1.0 eq)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide derivative) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the crude warhead-PEG2-mesylate and the amine-containing E3 ligase ligand in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the final PROTAC product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR and high-resolution mass spectrometry (HRMS).[10][]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a general workflow for assessing the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells using NanoBRET™ technology.
-
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and plate in 96-well plates.
-
Incubate for 24 hours.
-
Prepare a serial dilution of the PROTAC.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time.
-
Add the serially diluted PROTAC to the cells and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 3: Western Blot for Protein Degradation
This protocol describes how to assess the degradation of the target protein induced by the PROTAC.
-
Materials:
-
Cancer cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the protein levels.
-
Normalize the POI band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.[12]
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Mechanism of action of a PROTAC utilizing a this compound linker.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: General structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.
Conclusion
This compound is a highly valuable building block in modern drug discovery, particularly for the synthesis of PROTACs. Its bifunctional nature, combined with the beneficial properties of the short PEG linker, provides a reliable and efficient means to construct these complex therapeutic agents. The detailed protocols and conceptual diagrams provided in this application note serve as a comprehensive resource for researchers and scientists working at the forefront of targeted therapy development. The continued exploration of such versatile linkers will undoubtedly contribute to the advancement of new and effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Bromo-PEG2-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Bromo-PEG2-alcohol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is a heterobifunctional PEG linker. It possesses two primary reactive sites: a bromide group and a terminal hydroxyl group. The bromide is an excellent leaving group for nucleophilic substitution reactions, making it suitable for forming linkages with nucleophiles like amines, thiols, and alkoxides.[1][2] The terminal hydroxyl group can be used for further derivatization or as a point of attachment for other molecules.[1][2]
Q2: What types of reactions can be performed with this compound?
The most common reaction is nucleophilic substitution at the carbon bearing the bromide. This is often accomplished via an SN2 mechanism.[3][4] This allows for the conjugation of this compound to a wide range of molecules, including:
-
Amines: Primary and secondary amines can displace the bromide to form a stable secondary or tertiary amine linkage.
-
Thiols: Thiol groups are excellent nucleophiles and react readily with the bromide to form a stable thioether bond.[5]
-
Alcohols and Phenols (Williamson Ether Synthesis): In the presence of a base, alcohols and phenols are deprotonated to form alkoxides/phenoxides, which can then react with the bromide to form an ether linkage.[3][4][6]
Q3: Should I protect the hydroxyl group of this compound before reacting the bromide?
Yes, in many cases, protecting the hydroxyl group is crucial.[7] If your nucleophile is generated using a strong base (e.g., for a Williamson ether synthesis), the base can also deprotonate the hydroxyl group of this compound. This can lead to unwanted side reactions, such as self-condensation or reaction with your starting material. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers.[8][9]
Q4: What are the best solvents for reactions with this compound?
Polar aprotic solvents are generally preferred for SN2 reactions involving bromoalkanes.[10][11] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can help to dissolve the reactants and facilitate the substitution reaction while minimizing competing elimination reactions.[3][10][11]
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of your product.[12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[14][15][16][]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: The nucleophile was not sufficiently activated (e.g., incomplete deprotonation of an alcohol).2. Poor Solvent Choice: The solvent is not suitable for the reaction (e.g., using a protic solvent for an SN2 reaction).3. Low Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate.4. Steric Hindrance: The nucleophile or the substrate is too bulky, hindering the SN2 attack. | 1. Ensure complete deprotonation: Use a stronger base or a different solvent system. For Williamson ether synthesis, ensure the alcohol is fully converted to the alkoxide.2. Switch to a polar aprotic solvent: Use DMF, DMSO, or acetonitrile to favor the SN2 reaction.3. Increase the reaction temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.4. Consider a different synthetic route: If steric hindrance is a major issue, alternative coupling strategies may be necessary. |
| Formation of Multiple Products (Side Reactions) | 1. Elimination (E2) Reaction: The base is too strong or sterically hindered, leading to the formation of an alkene instead of the desired substitution product.2. Reaction at the Hydroxyl Group: The hydroxyl group of this compound is reacting, leading to byproducts.3. Hydrolysis of the Bromide: Presence of water can lead to the formation of the corresponding diol. | 1. Use a weaker, non-nucleophilic base: For example, use potassium carbonate or cesium carbonate instead of sodium hydride for phenol alkylation.2. Protect the hydroxyl group: Use a suitable protecting group like a silyl ether (e.g., TBDMS) before the reaction.3. Use anhydrous conditions: Ensure all reagents and solvents are dry. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Starting Material: The product and unreacted starting material have similar Rf values on TLC, making separation by column chromatography difficult.2. Presence of PEG byproducts: PEG-containing byproducts can be difficult to separate from the desired PEGylated product. | 1. Optimize chromatographic conditions: Try different solvent systems (mobile phases) for column chromatography. Sometimes adding a small amount of a third solvent can improve separation.2. Use alternative purification methods: Consider preparative HPLC or size-exclusion chromatography for challenging separations.[] For amine products, ion-exchange chromatography can be effective.[] |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine
This protocol describes a general method for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine of interest
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and K2CO3 (2.5 eq).
-
Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-PEGylated amine.
Protocol 2: General Procedure for Reaction with a Thiol
This protocol outlines a general method for the S-alkylation of a thiol with this compound.
Materials:
-
This compound
-
Thiol of interest
-
Cesium carbonate (Cs2CO3)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the thiol (1.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.1 eq) and Cs2CO3 (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).
-
Upon completion (typically 4-8 hours), remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired thioether.
Data Presentation
Table 1: Influence of Base and Solvent on the Yield of Williamson Ether Synthesis with a Phenol
| Entry | Phenol | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | NaH (1.2) | THF | 60 | 12 | 75 |
| 2 | 4-Methoxyphenol | K2CO3 (2.0) | DMF | 80 | 18 | 88 |
| 3 | 4-Methoxyphenol | Cs2CO3 (1.5) | Acetonitrile | 70 | 16 | 92 |
| 4 | 4-Nitrophenol | NaH (1.2) | THF | 60 | 10 | 85 |
| 5 | 4-Nitrophenol | K2CO3 (2.0) | DMF | 80 | 12 | 95 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Table 2: Reaction of this compound with Various Nucleophiles
| Entry | Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) |
| 1 | Benzylamine | K2CO3 (2.0) | DMF | 60 | 16 | Secondary Amine | 85 |
| 2 | Thiophenol | Cs2CO3 (1.5) | Acetonitrile | RT | 6 | Thioether | 94 |
| 3 | Sodium Azide | N/A | DMSO | 70 | 12 | Azide | 98 |
| 4 | Phenol | K2CO3 (2.0) | DMF | 80 | 18 | Ether | 90 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Visualizations
Caption: General experimental workflow for reactions with this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thiol Reactive | BroadPharm [broadpharm.com]
- 6. francis-press.com [francis-press.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.iitb.ac.in [chem.iitb.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. coconote.app [coconote.app]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Bromo-PEG2-alcohol Conjugation
Welcome to the technical support center for Bromo-PEG2-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve the yield and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in this compound and what does it react with?
A1: this compound is a PEG linker that contains a bromide group (Br) and a terminal hydroxyl group (-OH). The bromide is an excellent leaving group, making this molecule reactive towards nucleophilic substitution.[1][2][3] It readily reacts with nucleophiles, particularly the thiol groups (-SH) found in cysteine residues of proteins and peptides, to form a stable thioether bond.[4][5] It can also react with primary amines (-NH2), such as the N-terminus of a protein or the side chain of lysine, though the reaction with thiols is generally more efficient and specific.
Q2: Why is my conjugation yield low when reacting this compound with a primary amine?
A2: Low yields in amine conjugations can be due to several factors. Primary amines are generally less nucleophilic than thiols, leading to slower reaction kinetics. Additionally, the reaction conditions, such as pH, are critical. The amine must be in its deprotonated, nucleophilic state, which typically requires a pH between 7.0 and 9.0. If the pH is too low, the amine will be protonated and non-reactive. Competition from hydrolysis of the bromo-group can also occur, especially at higher pH values.
Q3: What are the optimal pH conditions for conjugating this compound to a thiol?
A3: For efficient conjugation to a thiol group, the pH of the reaction buffer should be maintained between 7.0 and 7.5. In this pH range, the thiol group is sufficiently deprotonated to act as a potent nucleophile, while minimizing potential side reactions such as the hydrolysis of the bromo-group or the formation of disulfide bonds between thiol-containing molecules.
Q4: Can the terminal hydroxyl group of this compound interfere with the conjugation reaction?
A4: The terminal hydroxyl group is significantly less reactive than the bromide and typically does not interfere with the nucleophilic substitution reaction at the other end of the PEG linker.[1][2] This hydroxyl group can be used for further derivatization after the initial conjugation is complete.[1][2]
Q5: How can I remove unreacted this compound and other byproducts after the conjugation reaction?
A5: Several chromatography techniques are effective for purifying PEGylated products. Size exclusion chromatography (SEC) is a common first step to separate the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight byproducts.[] Ion-exchange chromatography (IEX) can be used to separate proteins with different degrees of PEGylation based on changes in their surface charge.[] Reverse-phase chromatography (RPC) is also an option for purifying peptides and small proteins, separating molecules based on polarity.[] For larger proteins, dialysis or tangential flow filtration can also be effective for removing small molecule impurities.[]
Troubleshooting Guide
Low yield or failed conjugation reactions can be frustrating. This guide provides a structured approach to identifying and resolving common issues encountered during this compound conjugation.
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer immediately before starting the conjugation. For thiol conjugations, ensure the pH is between 7.0-7.5. For amine conjugations, a pH of 7.0-9.0 is recommended. | The nucleophilicity of thiols and amines is pH-dependent. Incorrect pH can lead to protonation of the nucleophile, rendering it unreactive. |
| Suboptimal Stoichiometry | Increase the molar excess of this compound relative to the substrate. A 5 to 20-fold molar excess is a good starting point for optimization. | A higher concentration of the PEG linker can help drive the reaction to completion, especially if the target nucleophile is present at a low concentration or is sterically hindered. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. Reactions are typically run at room temperature, but gentle heating to 30-37°C may improve the rate. Monitor for any degradation of your substrate. | Increasing the temperature provides more kinetic energy to the reacting molecules, which can overcome the activation energy barrier and increase the reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE). Extend the reaction time if necessary. Reactions can run from a few hours to overnight. | Conjugation reactions, especially with less reactive nucleophiles like amines, may require longer incubation times to achieve a high yield. |
| Presence of Competing Nucleophiles | If your buffer contains primary amines (e.g., Tris) or other nucleophiles, they will compete with your target molecule for conjugation. Switch to a non-nucleophilic buffer such as phosphate or HEPES. | Competing nucleophiles will consume the this compound, reducing the amount available to react with your desired substrate and lowering the overall yield. |
| Oxidation of Thiols | For thiol conjugations, degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of thiols to disulfides. | Oxidized thiols (disulfides) are not nucleophilic and will not react with the this compound. |
Problem: Presence of Side Products
| Potential Cause | Recommended Action | Rationale |
| Hydrolysis of this compound | Avoid excessively high pH, especially for prolonged reaction times. Maintain the pH in the recommended range for your specific nucleophile. | The bromo group can be hydrolyzed to a hydroxyl group at high pH, rendering the PEG linker unreactive for conjugation. |
| Disulfide Bond Formation (for thiols) | Add a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the reaction mixture to keep the thiols in their reduced, reactive state. | TCEP is a stable and effective reducing agent that does not contain a free thiol, thus avoiding competition in the conjugation reaction. |
| Reaction with Non-Targeted Residues | For protein conjugations, optimize the pH to favor the reactivity of the target nucleophile. For example, a lower pH (around 7.0) will favor thiol reactivity over amine reactivity. | By controlling the reaction conditions, you can increase the specificity of the conjugation to the desired functional group. |
Experimental Protocols
General Protocol for Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a déassed, non-nucleophilic buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5). If necessary, reduce any existing disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
This compound Preparation: Immediately before use, dissolve a 10 to 20-fold molar excess of this compound in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.
-
Purification: Purify the PEGylated protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.
General Protocol for Conjugation to a Primary Amine-Containing Molecule
-
Substrate Preparation: Dissolve the amine-containing molecule in a non-amine containing buffer, such as 100 mM sodium phosphate or sodium bicarbonate buffer, at a pH between 7.5 and 8.5.
-
This compound Preparation: Dissolve a 10 to 50-fold molar excess of this compound in an appropriate solvent (e.g., DMSO or DMF) and then add it to the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the substrate solution. Stir the reaction at room temperature for 4-24 hours.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
-
Purification: Purify the conjugate using an appropriate chromatography method, such as SEC or reverse-phase HPLC.
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: A generalized workflow for a typical this compound conjugation experiment.
References
Technical Support Center: Purification of Bromo-PEG2-alcohol Reaction Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Bromo-PEG2-alcohol reaction products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is HPLC the preferred method for purifying this compound reaction products?
A1: HPLC is a powerful technique for separating complex mixtures with high resolution. For products derived from this compound, which are often part of a mixture containing unreacted starting materials, byproducts, and the desired PEGylated conjugate, HPLC offers the necessary selectivity to achieve high purity.[] Preparative HPLC, in particular, allows for the isolation of these compounds on a milligram to gram scale, making it suitable for research and development purposes.[2]
Q2: What type of HPLC column is best suited for this purification?
A2: A reversed-phase (RP) column, such as a C18 column, is generally the most effective choice. The separation mechanism is based on the hydrophobicity of the molecules. The PEG chain in this compound and its derivatives provides a degree of polarity, while the bromo group and any conjugated molecule will influence its retention on the nonpolar stationary phase of the C18 column.[3]
Q3: My this compound conjugate does not have a UV chromophore. How can I detect it during HPLC?
A3: For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal.[] These detectors are mass-based and do not rely on the optical properties of the analyte, making them well-suited for PEG compounds. Refractive Index (RI) detectors can also be used, but they are generally less sensitive and not compatible with gradient elution, which is often necessary for these separations.[]
Q4: What are the common impurities I might see when purifying my this compound reaction product?
A4: Common impurities include unreacted this compound, unreacted substrate (e.g., peptide, small molecule), and potential byproducts such as di-PEGylated species if your substrate has multiple reactive sites.[4][5] Hydrolysis of the bromo-group to a hydroxyl group can also occur, leading to the corresponding diol impurity, especially under non-optimal pH conditions during the reaction or purification.
Q5: Can I use normal-phase chromatography for this purification?
A5: While reversed-phase is more common, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed, particularly for very polar analytes.[6] However, developing a robust method can be more challenging, and solvent selection is critical.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and residual silanols on the silica-based column.- Mobile phase pH is close to the pKa of an ionizable group on the analyte.- Column overload. | - Use a highly end-capped column or a column with a different stationary phase.- Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol interactions.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the injection volume or the concentration of the sample. |
| Peak Fronting | - Column overload.- Sample solvent is stronger than the mobile phase. | - Decrease the amount of sample injected.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Broad Peaks | - High dead volume in the HPLC system.- Column degradation.- Slow kinetics of interaction between the analyte and the stationary phase. | - Check and tighten all fittings.- Use a new column or a guard column to protect the analytical column.- Increase the column temperature to improve mass transfer.- Optimize the mobile phase composition. |
| Poor Resolution | - Inappropriate mobile phase composition or gradient.- Unsuitable column. | - Optimize the gradient slope and duration. Steeper gradients reduce run time but may decrease resolution.- Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.- Use a column with a smaller particle size or a longer length for higher efficiency. |
| No Peak Detected (with ELSD/CAD) | - Analyte is too volatile.- Insufficient analyte concentration.- ELSD/CAD settings are not optimal. | - Ensure the evaporator and nebulizer temperatures on the ELSD are set appropriately for your analyte's volatility. Lower temperatures may be needed for semi-volatile compounds.- Concentrate the sample before injection.- Optimize ELSD/CAD parameters such as gas flow rate and temperatures. |
| Ghost Peaks | - Contamination in the mobile phase or from the sample preparation.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the autosampler method. |
Experimental Protocols
General Preparative Reversed-Phase HPLC Protocol
This protocol provides a starting point for the purification of a reaction product where this compound has been conjugated to a thiol-containing peptide.
-
Sample Preparation:
-
Lyophilize the crude reaction mixture to remove volatile solvents.
-
Reconstitute the crude product in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile, or water with a small amount of DMSO if necessary for solubility).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler, a fraction collector, and an ELSD or CAD.
-
Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B (linear gradient)
-
45-50 min: 80% B (hold)
-
50-55 min: 80% to 20% B (return to initial conditions)
-
55-65 min: 20% B (equilibration)
-
-
Flow Rate: 15 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity).
-
Detector (ELSD):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 SLM
-
-
-
Purification and Analysis:
-
Perform an initial analytical run with a small injection to determine the retention times of the product and impurities.
-
Based on the analytical run, set the fraction collection windows for the preparative run.
-
Inject the prepared sample and collect the fractions corresponding to the target product peak.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Quantitative Data Summary
The following table provides representative data for the preparative HPLC purification of PEGylated compounds. Actual values will vary depending on the specific reaction, analyte, and HPLC system.
| Parameter | Typical Value Range | Notes |
| Purity after Purification | >95% (often >98%) | Purity is typically assessed by analytical HPLC with UV or MS detection.[7][8] |
| Typical Yield | 50-80% | Yield is dependent on the resolution of the target compound from impurities and the efficiency of the fraction collection. |
| Column Loading Capacity (Preparative C18) | 10-100 mg per injection | Highly dependent on the column dimensions, particle size, and the separation difficulty of the mixture. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound reaction products.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 2. ardena.com [ardena.com]
- 3. waters.com [waters.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]
- 7. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 8. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Optimizing PROTAC Design with Bromo-PEG2-alcohol to Overcome Steric Hindrance
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when using Bromo-PEG2-alcohol as a linker in Proteolysis Targeting Chimeras (PROTACs), with a focus on preventing steric hindrance and optimizing ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in PROTAC design?
A1: this compound is a bifunctional chemical linker used in the synthesis of PROTACs.[1][2][3] Its primary roles are to:
-
Bridge the two ligands: It covalently connects the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[4]
-
Provide appropriate spacing: The di-ethylene glycol (PEG2) unit offers a defined length and flexibility to orient the POI and E3 ligase optimally for the formation of a stable and productive ternary complex.[5][] This spacing is crucial for avoiding steric clashes between the two proteins.[5][]
-
Enhance physicochemical properties: PEG linkers are known to improve the solubility and cell permeability of PROTAC molecules, which are often large and can have poor pharmacokinetic profiles.[8]
Q2: How does steric hindrance impede PROTAC efficacy?
A2: Steric hindrance occurs when the spatial arrangement of the target protein and the E3 ligase prevents them from coming together effectively to form a ternary complex.[9] This can be caused by a linker that is too short, leading to direct clashes between the protein surfaces.[] The consequences of significant steric hindrance include:
-
Failure to form a stable ternary complex.[5]
-
Reduced efficiency of ubiquitin transfer from the E2 enzyme to the target protein.
-
Poor degradation of the target protein, resulting in high DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) values.[9]
Q3: Can a PEG linker like this compound be too flexible?
A3: Yes, while flexibility is important for allowing the ternary complex to adopt a productive conformation, excessive flexibility from a very long linker can be detrimental. An overly long and flexible linker can lead to a high entropic penalty upon binding, which can decrease the stability of the ternary complex.[10] It may also allow for non-productive binding modes that do not lead to efficient ubiquitination. Therefore, finding the optimal linker length and rigidity is a critical aspect of PROTAC design.
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein is observed, despite confirmation of binary binding of the PROTAC to both the target and the E3 ligase.
-
Possible Cause: Steric hindrance due to a linker that is too short. The this compound linker may not provide sufficient distance between the protein of interest and the E3 ligase, leading to steric clashes that prevent the formation of a stable ternary complex.[5][]
-
Troubleshooting Steps:
-
Synthesize a Linker Length Series: The most effective way to address potential steric hindrance is to empirically test different linker lengths. Synthesize a series of PROTACs with longer PEG linkers (e.g., PEG3, PEG4, PEG6) to systematically increase the distance between the two ligands.[5][10]
-
Biophysical Analysis of Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure the formation and stability of the ternary complex with your series of PROTACs.[11] A significant increase in ternary complex affinity with a longer linker would suggest that steric hindrance was the initial issue.
-
Computational Modeling: Use molecular modeling to dock the target protein, the E3 ligase, and your PROTACs with different linker lengths. This can help visualize potential steric clashes and guide the design of linkers with optimal lengths and exit vectors.
-
Problem 2: A significant "hook effect" is observed in the dose-response curve, with decreased degradation at higher PROTAC concentrations.
-
Possible Cause: At high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation and compete with the formation of the productive ternary complex.[12] While this is an inherent property of PROTACs, severe hook effects at low concentrations can be exacerbated by suboptimal linker design that does not favor ternary complex stability (low cooperativity).
-
Troubleshooting Steps:
-
Determine the Optimal Concentration Range: Carefully titrate your PROTAC over a wide concentration range to identify the optimal concentration for maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex can be improved by optimizing the linker to promote favorable protein-protein interactions. A more stable ternary complex can help mitigate the hook effect. Synthesizing PROTACs with different linker lengths and compositions is a key strategy here.
-
Measure Cooperativity (α): Use biophysical assays to determine the cooperativity factor (alpha). An alpha value greater than 1 indicates positive cooperativity, where the formation of one binary complex increases the affinity for the other protein, stabilizing the ternary complex. Aim for linker designs that maximize the alpha value.[13]
-
Data Presentation
The following tables summarize quantitative data illustrating the impact of PEG linker length on PROTAC properties and efficacy.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Representative PROTAC
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| Alkyl Chain | 786 | 4.2 | 165 | 4 | 11 | 18 |
| PEG2 | 832 | 3.5 | 175 | 4 | 12 | 22 |
| PEG4 | 919 | 2.8 | 193 | 4 | 14 | 30 |
Data is illustrative and compiled from publicly available research.[12] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of a BTK PROTAC
| PROTAC | Linker Composition | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | Non-covalent analogue | 2.2 | 97 |
| RC-1 | PEG6 | Less potent | ~90 |
| IR-1 | Acrylamide | < 10 | ~90 |
| IR-2 | Acrylamide | < 10 | ~90 |
| RC-3 | Cyanoacrylamide | < 10 | ~90 |
Data adapted from a study on BTK PROTACs.[14] Note: This table illustrates the high potency achievable with optimized linkers.
Table 3: Effect of Linker Length on Ternary Complex Cooperativity for BTK PROTACs
| PROTAC | Linker Composition | Cooperativity (α) |
| PROTAC 1-4 | Short PEG linkers | < 1 (Negative) |
| PROTAC 5 | Intermediate PEG linker | ~1 (Non-cooperative) |
| PROTAC 6-11 | Longer PEG linkers | > 1 (Positive) |
Data derived from a study on BTK PROTACs, demonstrating that longer linkers can lead to positive cooperativity.[13]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis for coupling a POI ligand containing a nucleophilic amine or phenol to an E3 ligase ligand with a carboxylic acid, using this compound as the linker.
Step 1: Coupling of this compound to the POI Ligand
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the POI ligand (1.0 eq.) and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a dry polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Linker: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product (POI-PEG2-alcohol) by flash column chromatography.
Step 2: Coupling of POI-PEG2-alcohol to the E3 Ligase Ligand
-
Activation of E3 Ligase Ligand: In a separate flask under an inert atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq.) in a dry aprotic solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU, 1.1 eq.) and an amine base (e.g., DIPEA, 3.0 eq.). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Mitsunobu Reaction (Alternative for Phenolic POI Ligands): If the POI ligand has a phenolic hydroxyl group, a Mitsunobu reaction can be used to couple it to the alcohol end of the Bromo-PEG2-linker intermediate.
-
Final Coupling: To the activated E3 ligase ligand, add the purified POI-PEG2-alcohol (1.0 eq.) from Step 1.
-
Reaction Conditions: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[10][12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and solutions for common stability issues encountered when working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with PROTACs containing PEG linkers?
A1: PROTACs with PEG linkers can exhibit several stability issues, primarily:
-
Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs), primarily in the liver.[1][2] This can lead to O-dealkylation and rapid clearance of the PROTAC in vivo, resulting in a short half-life and reduced therapeutic efficacy.[2]
-
Poor Solubility and Aggregation: Due to their often high molecular weight and lipophilicity, PROTACs can have low aqueous solubility.[1][3] This can lead to precipitation in stock solutions or assay buffers and the formation of aggregates, which can cause experimental artifacts and reduce the effective concentration of the active monomeric PROTAC.[1]
-
Chemical Instability: Some PROTACs, particularly those with certain chemical motifs like thalidomide and its derivatives, can be susceptible to hydrolysis in aqueous solutions, leading to degradation and loss of activity.[1]
-
Suboptimal Ternary Complex Formation: While the flexibility of PEG linkers can be advantageous, excessive flexibility may not adequately restrict the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to less stable interactions and reduced ubiquitination efficiency.[2]
Q2: How does the length of the PEG linker influence the stability and activity of a PROTAC?
A2: The length of the PEG linker is a critical parameter that significantly impacts a PROTAC's performance:
-
Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex.[4] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to a high entropic penalty upon binding and may not effectively bring the target protein and E3 ligase into proximity.[]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]
-
Physicochemical Properties: The linker's length and composition influence the PROTAC's solubility, permeability, and metabolic stability.[6] Longer PEG linkers can increase hydrophilicity and solubility but may also increase susceptibility to metabolic degradation.[][6]
Q3: What is the "hook effect" and how does it relate to PROTAC stability and concentration?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[7] This effect is not directly a stability issue but is a crucial consideration in experimental design to ensure accurate assessment of PROTAC activity.
Troubleshooting Guides
Issue 1: PROTAC Precipitation in Solution or Assay Buffer
Symptoms:
-
Visible precipitate in your PROTAC stock solution (e.g., in DMSO).
-
Cloudiness or precipitation when diluting the PROTAC into aqueous assay buffers.
-
High variability in experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Rationale |
| Low Aqueous Solubility | 1. Optimize Solvent: Prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO.[3] 2. Buffer Optimization: Adjust the pH of the assay buffer. Modify the ionic strength with salts (e.g., NaCl).[1] 3. Include Additives: Incorporate solubility-enhancing excipients such as glycerol, a small percentage of PEG, or non-denaturing detergents (e.g., Tween-20).[1] | The choice of solvent is critical for maintaining PROTAC solubility.[3] Buffer components can influence the charge and interactions of the PROTAC, affecting its solubility.[1] Additives can help stabilize the PROTAC and prevent aggregation.[1] |
| High Concentration | Perform serial dilutions to determine the solubility limit in your experimental system. Work with concentrations below this limit. | High concentrations can exceed the PROTAC's solubility limit, leading to precipitation.[3] |
| Temperature Fluctuations | Store stock solutions at the recommended temperature and minimize freeze-thaw cycles.[3] | Temperature changes can affect the solubility of the compound.[3] |
| Formulation Issues | For in vivo studies, consider formulation strategies like amorphous solid dispersions (ASDs) or lipid-based formulations (e.g., SNEDDS) to improve solubility and oral absorption.[1][8] | These formulations can enhance the dissolution rate and aqueous solubility of lipophilic PROTACs.[1][8] |
Issue 2: Low Metabolic Stability and Rapid Clearance
Symptoms:
-
Rapid disappearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).[1]
-
Poor in vivo efficacy despite good in vitro potency.[1]
-
Short plasma half-life in pharmacokinetic (PK) studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Rationale |
| Metabolic Lability of PEG Linker | 1. Linker Redesign: Replace the PEG linker with a more metabolically stable alternative, such as an alkyl chain, or incorporate rigid moieties like piperazine, piperidine, or triazole rings.[2][6] 2. Modify Linker Length: Systematically synthesize and test analogs with shorter or longer linkers to find an optimal length for both stability and activity.[2] | The ether bonds in PEG linkers are prone to oxidative metabolism.[2] Rigid linkers can be less susceptible to enzymatic degradation.[6] |
| Metabolism of Ligands | Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the target-binding warhead or the E3 ligase ligand. | This can block enzymatic modification at specific sites, improving overall metabolic stability. |
| First-Pass Metabolism | For oral administration, improve metabolic stability using the strategies mentioned above. Enhance cell permeability by modifying the linker.[9] | "First-pass" metabolism in the liver and gut can significantly reduce the bioavailability of orally administered drugs.[1] |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Activity of a BRD4-Targeting PROTAC
| PROTAC Analog | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 850 | 3.2 | 180 | 50 | 90 |
| PROTAC B | PEG4 | 938 | 2.9 | 200 | 25 | 95 |
| PROTAC C | PEG6 | 1026 | 2.6 | 220 | 75 | 85 |
| PROTAC D | Alkyl C8 | 878 | 4.5 | 160 | 150 | 70 |
Data is illustrative and compiled from general trends observed in the literature. Actual values are PROTAC and cell-line dependent.[10]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a PEG-linked PROTAC by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test PROTAC
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (a compound with known metabolic instability)
-
Negative control (incubation without NADPH)
-
Acetonitrile (ACN) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the PROTAC (at a final concentration of e.g., 1 µM) and liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[1]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.[1]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.[1]
Protocol 2: Chemical Stability Assessment by HPLC
Objective: To evaluate the chemical stability of a PEG-linked PROTAC in a specific solution (e.g., buffer, plasma) over time.
Materials:
-
Test PROTAC
-
Solvent/buffer of interest (e.g., PBS pH 7.4, plasma)
-
HPLC system with a UV detector
-
Acetonitrile for quenching
Procedure:
-
Prepare Test Solution: Prepare a solution of the PROTAC in the solvent/buffer of interest at a known concentration.
-
Time Zero Sample: Immediately after preparation (t=0), take an aliquot, quench with cold acetonitrile, and store at -20°C.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C) in a light-protected environment.[3]
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench with cold acetonitrile, and store at -20°C.[3]
-
HPLC Analysis:
-
Set up an HPLC method with a suitable mobile phase gradient to achieve good separation of the parent PROTAC peak from any potential degradation products.[3]
-
Inject the samples from each timepoint onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC has maximum absorbance.[3]
-
-
Data Analysis:
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTAC Instability.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
addressing off-target effects of Bromo-PEG2-alcohol containing PROTACs
Welcome to the technical support center for researchers utilizing Bromo-PEG2-alcohol containing PROTACs. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you identify and address potential off-target effects, particularly those related to the linker component.
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and how do they work?
A: PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules designed to eliminate specific proteins from the cell.[1][2] They consist of three parts: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the POI with ubiquitin, marking it for degradation by the cell's proteasome.[2][3] This event-driven mechanism allows PROTACs to act catalytically, potentially requiring lower doses than traditional inhibitors.[2][3]
Q2: What are the common sources of off-target effects with PROTACs?
A: Off-target effects can arise from several sources:
-
Warhead Promiscuity: The ligand targeting your protein of interest may also bind to other proteins, leading to their unintended degradation.[4]
-
E3 Ligase Ligand Effects: The E3 ligase recruiter (e.g., pomalidomide) can sometimes independently cause the degradation of other proteins, such as specific zinc-finger (ZF) proteins.[5][6]
-
Ternary Complex Off-Targets: The PROTAC may induce the formation of alternative ternary complexes with proteins other than the intended target.
-
Linker Reactivity: The linker itself, if it contains reactive functional groups, may covalently modify proteins, leading to non-degradative off-target effects. The bromo-alkane moiety in this compound linkers is a potential source of such reactivity.
Q3: Why is the this compound linker a potential concern for off-target effects?
A: The this compound linker contains a primary alkyl bromide. Alkyl bromides are known electrophiles and can act as leaving groups in nucleophilic substitution reactions.[7] Within the cellular environment, nucleophilic residues on proteins (such as cysteine, histidine, or lysine) could potentially attack the carbon atom attached to the bromine. This would result in the PROTAC becoming covalently and irreversibly attached to unintended proteins, a process known as off-target alkylation. This can alter the function of the affected protein and lead to toxicity or misleading experimental results independent of the desired protein degradation.
Q4: What are the essential negative controls for any PROTAC experiment?
A: To ensure that the observed cellular effects are due to the specific degradation of your target protein, several negative controls are essential:[8][9]
-
Inactive Epimer/Diastereomer Control: Synthesize a version of your PROTAC where the stereochemistry of the E3 ligase binder is inverted (e.g., using the (S)-hydroxyproline for a VHL ligand instead of the active (R)-form).[4][] This control should still bind the target protein but cannot recruit the E3 ligase, thus preventing degradation.[4]
-
Non-reactive Linker Control: To specifically test for off-target effects from the bromo- moiety, synthesize a control PROTAC where the bromine atom is replaced with a non-reactive group, such as a hydrogen or methyl group. This control helps differentiate effects caused by linker reactivity from those related to protein degradation.
-
Parent Warhead Competition: Co-treatment with the free "warhead" (the ligand that binds the POI) should compete with the PROTAC and rescue the degradation of the target protein.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on diagnosing linker-related off-target effects.
Problem: My PROTAC shows high cellular toxicity or an unexpected phenotype that doesn't correlate with the degradation of my target protein.
This situation suggests that the PROTAC may be engaging off-targets. The workflow below will help you determine if the cause is unintended protein degradation or reactivity from the bromo-linker.
Diagram: Troubleshooting Workflow for Unexpected PROTAC Effects
Caption: A decision tree to diagnose the source of unexpected PROTAC effects.
Problem: My global proteomics data shows changes in protein levels that are not degradation-dependent.
After running a mass spectrometry-based proteomics experiment, you may find proteins whose abundance changes but this is not replicated with your inactive epimer control. This could be due to transcriptional changes or off-target covalent modification.
Diagram: On-Target Degradation vs. Off-Target Alkylation
Caption: Contrasting the intended degradation pathway with off-target alkylation.
Quantitative Data Interpretation
When analyzing experimental data, comparing your active PROTAC against the proper controls is crucial. The table below provides a hypothetical example of how to interpret cytotoxicity and proteomics data to distinguish between on-target degradation, off-target degradation, and linker reactivity.
| Compound | Target DC50 (nM) | Off-Target Protein #1 Degradation? | Cytotoxicity EC50 (µM) |
| Active PROTAC (Bromo-Linker) | 50 | Yes | 1.5 |
| Inactive Epimer Control | >10,000 | No | 1.8 |
| Non-Reactive Linker Control (-H) | 65 | Yes | >30 |
| Free Warhead Ligand | (Inhibits, no degradation) | No | >50 |
Interpretation:
-
The Active PROTAC effectively degrades the target and an off-target protein, and it shows significant cytotoxicity.
-
The Inactive Epimer Control does not degrade either protein but is nearly as cytotoxic as the active PROTAC. This immediately suggests the toxicity is NOT related to degradation.[9]
-
The Non-Reactive Linker Control still degrades the target and off-target (as expected) but is not cytotoxic. This strongly implicates the reactive bromo- group as the source of toxicity.
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for an unbiased assessment of changes across the entire proteome.[11][12]
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., HeLa, HEK293T) and grow to 70-80% confluency. Treat cells in triplicate with:
-
Vehicle (e.g., 0.1% DMSO)
-
Active PROTAC (at 1x and 10x the DC50 concentration)
-
Inactive Epimer Control (at the same concentrations)
-
Non-Reactive Linker Control (at the same concentrations)
-
-
Treatment Duration: A short duration (e.g., 4-8 hours) is recommended to enrich for direct degradation targets and minimize downstream secondary effects.[13]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify total protein (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition with tandem mass tags (TMT). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.[12]
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptides using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer. Normalize the data and perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated only in the 'Active PROTAC' and 'Non-Reactive Linker Control' samples compared to the vehicle and 'Inactive Epimer' controls. These are your true degradation targets. Any proteins downregulated across all PROTAC versions may indicate other off-target pharmacology.
Protocol 2: Cell Viability / Cytotoxicity Assay
This protocol quantifies cell health and can reveal toxicity caused by off-target effects.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your test compounds (Active PROTAC, Inactive Epimer, Non-Reactive Linker Control, and a positive control like Staurosporine) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
For CellTiter-Glo®, add the reagent directly to the wells, incubate as per the manufacturer's instructions, and measure luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the EC50 value for each compound.
Diagram: Potential Disruption of a Signaling Pathway
Caption: Off-target alkylation of a kinase can block a signaling pathway.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ProteomeXchange Dataset PXD057431 [proteomecentral.proteomexchange.org]
- 11. sapient.bio [sapient.bio]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Navigating the Synthetic Maze: A Technical Support Center for Bifunctional Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), presents a unique set of challenges at the forefront of chemical biology and drug discovery. These complex molecules, designed to hijack the cell's natural protein disposal machinery, require a sophisticated synthetic approach. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common hurdles encountered during their synthesis, from linker design to the final conjugation steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Linker Synthesis and Optimization
Question: My synthesized degrader shows poor solubility and permeability. How can I improve its physicochemical properties through linker modification?
Answer: Poor solubility and permeability are common challenges with bifunctional degraders due to their high molecular weight and lipophilicity, often falling outside the "Rule of Five".[1][2] The linker plays a critical role in determining the overall physicochemical properties of the molecule.[3][4]
Troubleshooting Steps:
-
Incorporate Polar Moieties: The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[3][5] Systematically varying the length of PEG linkers can be a starting point to enhance hydrophilicity.
-
Introduce Ionizable Groups: Incorporating basic amines, such as piperazine or piperidine, into the linker can improve aqueous solubility upon protonation.[6] However, be mindful that the pKa of these groups is highly dependent on the neighboring chemical environment.[6]
-
Modulate Linker Rigidity: While flexible linkers (like PEG) are common, more rigid linkers can pre-organize the molecule for ternary complex formation and may improve cell permeability.[3][4] Consider incorporating motifs like heterocyclic scaffolds or alkynes.[3]
-
Systematic Library Synthesis: A "toolbox" approach, using a diverse set of pre-synthesized linkers with different compositions and lengths, can rapidly generate a library of degraders for screening.[7]
Workflow for Linker Optimization:
References
- 1. preprints.org [preprints.org]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 7. symeres.com [symeres.com]
Validation & Comparative
The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to Bromo-PEG2-alcohol and Bromo-PEG3-alcohol in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of two closely related PEG linkers, Bromo-PEG2-alcohol and Bromo-PEG3-alcohol, and explores how the addition of a single ethylene glycol unit can significantly impact PROTAC performance. While direct head-to-head quantitative data for PROTACs differing only by these two specific linkers is not extensively published, this guide draws upon established principles of PROTAC design and key experimental findings to illustrate the profound influence of subtle changes in linker length on degradation efficacy and selectivity.
The fundamental role of the linker in a PROTAC is to bridge the gap between a target protein ligand and an E3 ligase ligand, facilitating the formation of a stable and productive ternary complex.[1] This complex is the cornerstone of PROTAC-mediated protein degradation, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The length and composition of the linker are not merely spacers but are critical parameters that dictate the geometry and stability of this ternary complex.[1][2]
The Critical Difference: Impact of One Ethylene Glycol Unit
The addition of a single ethylene glycol unit, transitioning from a PEG2 to a PEG3 linker, can have dramatic consequences for PROTAC efficacy. A key example of this principle was demonstrated in a study by Burslem et al., where a lapatinib-based PROTAC was developed to target EGFR and HER2.[1] The initial PROTAC, with a certain PEG linker length, was capable of degrading both EGFR and HER2. However, the extension of this linker by a single ethylene glycol unit resulted in a PROTAC that selectively degraded EGFR while completely abolishing HER2 degradation.[1] This striking result underscores that even minor alterations in linker length can impart significant changes in selectivity and overall degradation profile.
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A shorter linker, such as one derived from this compound, might be ideal for creating a compact and rigid ternary complex, which in some cases can lead to enhanced degradation. Conversely, a slightly longer and more flexible linker from Bromo-PEG3-alcohol could be necessary to achieve the optimal orientation and proximity between the target protein and the E3 ligase for efficient ubiquitination, especially if the binding pockets are distant or sterically hindered.
Quantitative Data Summary
| Parameter | Description | PROTAC with PEG2 Linker (Hypothetical) | PROTAC with PEG3 Linker (Hypothetical) |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 50 nM | 10 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | 85% | 95% |
| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | Target: 100 nM, E3: 200 nM | Target: 110 nM, E3: 210 nM |
| Ternary Complex Stability | The stability of the tripartite complex formed by the PROTAC, target protein, and E3 ligase. | Moderate | High |
| Selectivity | The ability of the PROTAC to degrade the target protein over other proteins. | Degrades Target A and Target B | Selectively degrades Target A |
Note: The values in this table are hypothetical and for illustrative purposes only. The actual performance would be highly dependent on the specific PROTAC system.
Experimental Protocols
To empirically determine the optimal linker length for a given PROTAC, a systematic evaluation is necessary. Below are detailed methodologies for the synthesis and evaluation of PROTACs with varying linker lengths.
General Protocol for PROTAC Synthesis using Bromo-PEG-alcohol
This protocol describes a general method for coupling a target protein ligand (with a suitable nucleophile, e.g., a phenol or amine) to an E3 ligase ligand (with a suitable leaving group) using a Bromo-PEG-alcohol linker.
Materials:
-
Target protein ligand with a free hydroxyl or amino group
-
This compound or Bromo-PEG3-alcohol
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, DCC)
-
Bases (e.g., DIPEA, K2CO3)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Alkylation of the Target Protein Ligand:
-
Dissolve the target protein ligand (1 eq.) in anhydrous DMF.
-
Add a suitable base (e.g., K2CO3, 2 eq.).
-
Add this compound or Bromo-PEG3-alcohol (1.2 eq.).
-
Stir the reaction at room temperature or elevated temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting alcohol-functionalized intermediate by column chromatography.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (1 eq.) and the alcohol-functionalized intermediate (1.1 eq.) in anhydrous DCM or DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 3 eq.).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by NMR and HRMS.
-
Protocol for Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs with PEG2 and PEG3 linkers
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PEG2- and PEG3-linked PROTACs (e.g., 1 nM to 10 µM) for a specific time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and the experimental workflow.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: The experimental workflow for comparing PROTAC efficacy.
References
Bromo-PEG2-alcohol vs. Alkyl Linkers for Protein Degradation: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides a detailed comparison between a common hydrophilic linker, Bromo-PEG2-alcohol, and more hydrophobic alkyl linkers. We will explore their impact on the physicochemical properties and biological activity of PROTACs, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer; its length, composition, and rigidity are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5] The two broad categories of linkers discussed here, polyethylene glycol (PEG)-based and alkyl-based, offer distinct advantages and disadvantages that must be carefully considered.
Physicochemical and Biological Properties
The selection of a linker has a profound impact on the drug-like properties of a PROTAC, including its solubility, cell permeability, and metabolic stability.[6][7][8]
This compound (A PEG-based Linker):
This compound is a readily available, flexible linker containing two ethylene glycol units.[9][10][11][12][13][14][15] The ether oxygens in the PEG chain impart hydrophilicity, which generally improves the aqueous solubility of the resulting PROTAC.[16][17] This can be advantageous for formulation and bioavailability. The flexibility of PEG linkers may also allow for more favorable conformations for ternary complex formation.[6][18] However, PEG linkers can sometimes be associated with reduced metabolic stability compared to their alkyl counterparts.[16] Interestingly, the "gauche effect" of PEG linkers can promote more folded conformations, which may shield polar surface area and enhance cell permeability.[19]
Alkyl Linkers:
Alkyl linkers are hydrocarbon chains that are more hydrophobic in nature.[] This increased lipophilicity can enhance cell permeability, a critical factor for PROTAC efficacy.[7][16] Alkyl linkers are also generally considered to be chemically stable and synthetically straightforward to incorporate.[16] However, their hydrophobicity can lead to poor aqueous solubility, which can be a significant challenge in drug development.[16][]
Data Presentation: A Comparative Analysis
The following tables summarize the expected impact of this compound versus a comparable-length alkyl linker (e.g., a C4 or C5 alkyl chain) on the properties and performance of a hypothetical PROTAC. It is important to note that the optimal linker is target- and system-dependent, and these tables provide a generalized comparison based on published data.[1][21][22]
Table 1: Comparison of Physicochemical Properties
| Property | This compound Linker | Alkyl Linker | Rationale |
| Solubility | Higher | Lower | The ether oxygens in the PEG linker increase hydrophilicity.[16][17] |
| Lipophilicity (LogP) | Lower | Higher | Alkyl chains are more hydrophobic than PEG chains.[16][] |
| Cell Permeability | Variable, can be high | Generally higher | Increased lipophilicity often correlates with better membrane passage.[7] However, the flexibility and folding of PEG can also facilitate permeability.[19] |
| Metabolic Stability | Potentially lower | Generally higher | PEG chains can be more susceptible to metabolism than simple alkyl chains.[16] |
Table 2: Comparison of Biological Performance
| Parameter | This compound Linker | Alkyl Linker | Rationale |
| DC50 (Degradation) | Target Dependent | Target Dependent | The optimal linker for potent degradation is highly dependent on the specific target and E3 ligase, as it dictates the geometry of the ternary complex.[22][23] |
| Dmax (Degradation) | Target Dependent | Target Dependent | The maximum level of degradation is also influenced by the stability and productivity of the ternary complex.[18] |
| Ternary Complex Stability | Potentially enhanced | Target Dependent | The flexibility of PEG linkers may allow for more optimal protein-protein interactions within the ternary complex.[6] |
Experimental Protocols
To empirically determine the optimal linker for a given PROTAC, a systematic evaluation is necessary. Below are detailed methodologies for key experiments.
Protocol 1: PROTAC Synthesis
Objective: To synthesize PROTACs incorporating either a this compound or an alkyl linker.
General Procedure:
-
Ligand Functionalization: The protein of interest (POI) ligand and the E3 ligase ligand are typically functionalized with a reactive group (e.g., an amine, alcohol, or alkyne) at a position that does not interfere with their binding activities.
-
Linker Conjugation (this compound):
-
The hydroxyl group of this compound can be activated (e.g., converted to a mesylate or tosylate) or used in a Mitsunobu reaction to couple with a nucleophilic group on one of the ligands.
-
The bromo group can then be displaced by a nucleophile on the second ligand in a nucleophilic substitution reaction.
-
-
Linker Conjugation (Alkyl Linker):
-
A di-functionalized alkyl linker (e.g., a dibromoalkane or a bromoalkanoic acid) is used.
-
Sequential nucleophilic substitution or amide coupling reactions are performed to conjugate the linker to the two ligands.
-
-
Purification and Characterization: The final PROTAC is purified by chromatography (e.g., HPLC) and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by the synthesized PROTACs.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the active PROTACs for a predetermined time (e.g., 24 hours).[24]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein, as well as a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[24]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for comparing different linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing linkers.
Conclusion
The choice between a this compound linker and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the trade-offs between solubility and cell permeability.[7][17][19] While PEG linkers can enhance aqueous solubility, alkyl linkers may improve membrane translocation.[16][] Ultimately, the optimal linker is highly dependent on the specific biological system and must be determined empirically.[22] The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate and select the most effective linker for their targeted protein degradation studies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC | シグナル伝達経路 | TargetMol [targetmol.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound [cnreagent.com]
- 14. This compound, CAS 57641-66-4 | AxisPharm [axispharm.com]
- 15. scbt.com [scbt.com]
- 16. precisepeg.com [precisepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing Bromo-PEG2-Alcohol Conjugates: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the characterization of modified molecules is paramount. This guide provides a comprehensive comparison of key analytical methods for characterizing Bromo-PEG2-alcohol conjugates, offering objective performance insights and supporting experimental data to inform your selection of the most appropriate techniques.
The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules, improving their stability, solubility, and pharmacokinetic profiles. This compound, a short, bifunctional PEG linker, offers a versatile tool for conjugation. However, the successful synthesis of a this compound conjugate necessitates rigorous analytical characterization to confirm covalent attachment, determine the degree of PEGylation, and assess the overall purity and homogeneity of the product. This guide delves into five powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared Spectroscopy (FTIR).
At a Glance: Comparison of Analytical Methods
To facilitate a clear and rapid comparison, the following table summarizes the key quantitative parameters and typical performance of each analytical method in the context of this compound conjugate characterization.
| Analytical Method | Key Parameters Measured | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | - Degree of PEGylation- Confirmation of covalent linkage- Structural integrity of the conjugate | 1-5 mg | Low | Provides detailed structural information; quantitative.[1][2] | Lower sensitivity compared to MS; complex spectra for large molecules. |
| Mass Spectrometry | - Molecular weight of the conjugate- Confirmation of conjugation- Identification of conjugation sites | 1-10 µg | High | High sensitivity and accuracy for mass determination.[3][4] | Can be challenging for heterogeneous and large PEG conjugates.[3] |
| HPLC | - Purity of the conjugate- Separation of isomers- Quantification of unreacted starting materials | 10-50 µg | High | Excellent for separation and quantification of reaction components.[5][6] | Does not provide direct structural information. |
| Dynamic Light Scattering | - Hydrodynamic size- Presence of aggregates- Polydispersity Index (PDI) | 10-50 µg | High | Rapid assessment of size and aggregation state in solution.[7][8] | Indirect measure of molecular weight; sensitive to contaminants. |
| FTIR Spectroscopy | - Confirmation of PEG presence- Identification of new bond formation | 1-2 mg | High | Rapid and non-destructive confirmation of functional groups.[9] | Provides limited quantitative information; overlapping peaks can be an issue. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed overview of each analytical technique, including a general experimental protocol adapted for the characterization of a model this compound conjugate with a peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful tool for the unambiguous confirmation of conjugation and the precise determination of the degree of PEGylation.[1][2] By analyzing the chemical shifts and integrals of specific protons in the conjugate, researchers can gain detailed insights into the molecular structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound-peptide conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-10 mg/mL.
-
Instrument Setup: Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic proton signals of the PEG linker (typically a sharp singlet around 3.6 ppm) and the peptide.
-
Integrate the area of the PEG signal and a well-resolved, non-overlapping peptide signal.
-
Calculate the degree of PEGylation by comparing the normalized integral values, taking into account the number of protons contributing to each signal.
-
Expected Data:
| Parameter | Value |
| Chemical Shift of PEG backbone (-CH₂CH₂O-) | ~3.6 ppm |
| Chemical Shift of peptide protons | Varies (e.g., 7-8.5 ppm for aromatic protons) |
| Degree of PEGylation (hypothetical) | 1.1 |
Workflow for NMR Analysis:
Mass Spectrometry (MS): Precise Molecular Weight Determination
Mass spectrometry is an indispensable technique for confirming the successful conjugation and determining the exact molecular weight of the this compound conjugate.[3][4] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS can be employed.
Experimental Protocol (MALDI-TOF MS):
-
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Mix the conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the unmodified peptide and the PEGylated peptide.
-
The mass difference between these peaks should correspond to the mass of the attached this compound moiety.
-
Expected Data:
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Peptide | 1500.0 | 1500.2 |
| This compound Conjugate | 1669.0 | 1669.3 |
Workflow for Mass Spectrometry Analysis:
High-Performance Liquid Chromatography (HPLC): Separation and Purity Assessment
HPLC is a cornerstone technique for assessing the purity of the this compound conjugate and separating it from unreacted starting materials and potential side products.[5][6] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on their hydrophobicity.
Experimental Protocol (RP-HPLC):
-
Sample Preparation: Dissolve the conjugate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Acquisition: Inject 20 µL of the sample and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted peptide, this compound, and the conjugate.
-
Calculate the purity of the conjugate by determining the relative peak area.
-
Expected Data:
| Component | Retention Time (min) | Peak Area (%) |
| Unreacted Peptide | 15.2 | 5.1 |
| This compound Conjugate | 18.5 | 94.2 |
| Impurity | 20.1 | 0.7 |
Workflow for HPLC Analysis:
Dynamic Light Scattering (DLS): Assessing Size and Aggregation
DLS is a rapid and non-invasive technique used to determine the hydrodynamic size of the conjugate in solution and to assess the presence of aggregates.[7][8] This is crucial for ensuring the quality and stability of the final product.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a series of dilutions of the conjugate in a suitable buffer (e.g., PBS) to a final concentration range of 0.1 - 1.0 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).
-
Data Acquisition: Place the sample in a clean cuvette and acquire the scattering data.
-
Data Analysis:
-
The software will calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI).
-
A monomodal size distribution with a low PDI indicates a homogeneous sample, while the presence of larger species would suggest aggregation.
-
Expected Data:
| Parameter | Unmodified Peptide | This compound Conjugate |
| Hydrodynamic Radius (Rh), nm | 1.5 | 2.0 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
Workflow for DLS Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Covalent Linkage
FTIR spectroscopy is a valuable technique for confirming the presence of the PEG moiety in the conjugate and for detecting the formation of new chemical bonds resulting from the conjugation reaction.[9]
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the lyophilized conjugate powder or a concentrated solution directly onto the ATR crystal.
-
Instrument Setup: Collect a background spectrum of the empty ATR crystal.
-
Data Acquisition: Collect the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Compare the spectrum of the conjugate to the spectra of the starting materials (peptide and this compound).
-
Look for the characteristic C-O-C stretching vibration of the PEG backbone (around 1100 cm⁻¹) in the conjugate spectrum.
-
Identify any new peaks or shifts in existing peaks that indicate the formation of a new covalent bond (e.g., a change in the amide I and II bands of the peptide upon conjugation).
-
Expected Data:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| PEG C-O-C stretch | ~1100 |
| Peptide Amide I | ~1650 |
| Peptide Amide II | ~1540 |
Logical Relationship of Analytical Techniques:
Conclusion
The comprehensive characterization of this compound conjugates is a multi-faceted process that relies on the synergistic use of several analytical techniques. While each method provides unique and valuable information, a combination of these approaches is often necessary to build a complete picture of the conjugate's identity, purity, and quality. NMR and Mass Spectrometry are essential for confirming the covalent structure and molecular weight. HPLC is indispensable for assessing purity and separating components. DLS provides critical information on the behavior of the conjugate in solution, particularly regarding aggregation. Finally, FTIR offers a rapid and straightforward method to confirm the presence of the PEG moiety. By judiciously applying these analytical tools, researchers can ensure the quality and consistency of their this compound conjugates, paving the way for successful downstream applications in research and drug development.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 6. lcms.cz [lcms.cz]
- 7. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bromo-PEG2-alcohol and its Alternatives via Mass Spectrometry
For researchers and professionals engaged in drug development and bioconjugation, the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of Bromo-PEG2-alcohol and its common alternatives, focusing on their mass spectrometry profiles. The data presented here, supported by experimental protocols and visual diagrams, serves as a practical resource for selecting and analyzing these critical reagents.
Product Comparison and Mass Spectrometry Data
The selection of a linker for bioconjugation hinges on its reactivity, stability, and the ability to be thoroughly characterized. This compound is a widely used bifunctional linker, prized for its terminal bromide, a good leaving group for nucleophilic substitution, and a hydroxyl group that can be further functionalized. Its polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate.
Common alternatives to bromo-functionalized PEGs include linkers with maleimide or azide functionalities. Maleimide groups readily react with thiols, making them ideal for conjugating to cysteine residues in proteins. Azide-functionalized PEGs are key components in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, offering high specificity and efficiency.
Below is a comparative table summarizing the key characteristics and expected mass spectrometry data for this compound and two common alternatives: Maleimido-PEG3-alcohol and Azido-PEG3-alcohol. The choice of PEG3 for the alternatives provides a comparable chain length for analysis.
| Feature | This compound | Maleimido-PEG3-alcohol | Azido-PEG3-alcohol |
| Chemical Structure | Br-(CH₂)₂-O-(CH₂)₂-OH | C₁₀H₁₅NO₅ | N₃-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH |
| Molecular Formula | C₄H₉BrO₂ | C₁₀H₁₅NO₅ | C₆H₁₃N₃O₃ |
| Molecular Weight | 169.02 g/mol [1] | 229.23 g/mol | 175.19 g/mol [2] |
| Reactive Towards | Nucleophiles (e.g., thiols, amines) | Thiols | Alkynes (Click Chemistry) |
| Expected Molecular Ion Peaks (m/z) | 169 [M+H]⁺ (for ⁷⁹Br), 171 [M+H]⁺ (for ⁸¹Br) | 230 [M+H]⁺ | 176 [M+H]⁺ |
| Key Fragmentation Patterns | Loss of H₂O (M-18), α-cleavage, C-Br cleavage | Retro-Michael addition, fragmentation of the PEG chain | Loss of N₂ (M-28), fragmentation of the PEG chain |
| Characteristic Fragments (m/z) | 31 (CH₂OH⁺), 45 (C₂H₅O⁺), 123/125 (loss of C₂H₄O) | 114 (maleimide fragment), PEG fragments | PEG fragments, loss of N₂ and subsequent fragments |
Experimental Protocol: Mass Spectrometry Analysis
The following is a general protocol for the analysis of PEG linkers using electrospray ionization mass spectrometry (ESI-MS).
1. Sample Preparation:
- Dissolve the PEG linker in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µM.
- If necessary, add a small percentage of formic acid (0.1%) to promote protonation for positive ion mode analysis.
2. Instrumentation and Parameters:
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
- Source Temperature: 100 - 150 °C.
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
- Mass Range: m/z 50 - 500.
3. Data Acquisition:
- Acquire full scan MS data to identify the molecular ion.
- Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data. Use a collision energy of 10-30 eV (this may need to be optimized for the specific compound).
4. Data Analysis:
- Identify the protonated molecular ion ([M+H]⁺). For bromo compounds, look for the characteristic isotopic pattern of bromine (¹/₂ intensity M and M+2 peaks).
- Analyze the MS/MS spectrum to identify characteristic fragment ions. Compare the observed fragments with predicted fragmentation pathways.
Visualizing Fragmentation and Workflows
Diagrams are essential for visualizing complex chemical processes. The following sections provide Graphviz diagrams for the predicted fragmentation of this compound and a typical experimental workflow.
Predicted Fragmentation Pathway of this compound
Caption: Predicted fragmentation of this compound in ESI-MS/MS.
Experimental Workflow for Bioconjugation and Analysis
References
A Comparative Guide to Monitoring Bromo-PEG2-alcohol Reactions: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in PEGylation and other modifications involving Bromo-PEG2-alcohol, precise and real-time monitoring of reaction progress is critical for optimization and control. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring reactions of this compound, supported by experimental data and detailed protocols.
This compound is a versatile linker used in bioconjugation and drug delivery, featuring a reactive bromide for nucleophilic substitution and a hydroxyl group for further functionalization.[1] Monitoring its conversion is key to ensuring high yield and purity of the final product.
NMR Spectroscopy: A Powerful Tool for Real-Time Reaction Monitoring
NMR spectroscopy is a non-invasive analytical technique that provides detailed structural information about molecules in solution.[2][3] It is exceptionally well-suited for real-time monitoring of chemical reactions by tracking the disappearance of reactant signals and the appearance of product signals over time.[4][5] For a typical etherification reaction where this compound reacts with a nucleophile (e.g., an alkoxide, R-O⁻), both ¹H and ¹³C NMR spectroscopy can be employed to follow the conversion.
The key to monitoring this reaction is the change in the chemical environment of the methylene groups adjacent to the bromine atom and the hydroxyl group. As the electron-withdrawing bromine atom is replaced by a less electronegative group, the signals corresponding to the adjacent protons and carbons will shift upfield (to a lower ppm value).
Quantitative Data: NMR Chemical Shifts
The following tables summarize the expected chemical shifts for this compound and a generic etherification product. These values are crucial for identifying and quantifying the species in the reaction mixture.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | This compound (Reactant) | R-O-CH₂CH₂-O-CH₂CH₂-OH (Product) | Rationale for Shift |
| Br -CH₂- | ~3.8 | - | Disappearance of this signal indicates consumption of the starting material. |
| -CH₂-OH | ~3.7 | ~3.7 | Minor shift expected. |
| -O-CH₂- | ~3.6 | ~3.6 | Minor shift expected. |
| R-O-CH₂ - | - | ~3.5 - 4.0 | Appearance of this new signal, characteristic of the ether linkage, confirms product formation.[6] |
| HO - | Variable (0.5 - 5.0)[6] | Variable (0.5 - 5.0)[6] | Signal is broad and its position is dependent on concentration and solvent. |
Note: Chemical shifts are approximate and can vary based on solvent and other reaction components.[7]
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound (Reactant) | R-O-CH₂CH₂-O-CH₂CH₂-OH (Product) | Rationale for Shift |
| Br -CH₂- | ~30-40 | - | Disappearance of this signal indicates reactant consumption. |
| -CH₂-OH | ~60-70 | ~60-70 | Minor shift expected.[8] |
| -O-CH₂- | ~70-80 | ~70-80 | Minor shift expected.[8] |
| R-O-CH₂ - | - | ~60-80 | Appearance of this signal confirms the formation of the new ether bond.[8] |
Note: These are typical ranges for aliphatic carbons bonded to halides and oxygens.[9]
Comparison with Alternative Techniques
While NMR is a powerful tool, other techniques are also used for reaction monitoring. The choice of method depends on the specific requirements of the analysis.
Table 3: Comparison of Analytical Techniques for Monitoring this compound Reactions
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Real-time Monitoring | Excellent, non-invasive in-situ monitoring is possible.[4][10] | Possible with online systems, but typically involves sampling.[11] | Can be coupled with online sampling, but often used for offline analysis. |
| Quantitative Accuracy | High, can provide accurate quantification without a calibration curve (qNMR).[12][13] | High, requires calibration curves for accurate quantification. | Generally provides relative quantification unless using isotopic standards. |
| Structural Information | Excellent, provides detailed structural information for all components.[2] | Limited to retention time, co-elution can be an issue. | Provides mass-to-charge ratio, excellent for identifying products and byproducts. |
| Sample Preparation | Minimal for in-situ monitoring; sample is placed in an NMR tube. | Requires sample quenching, dilution, and filtration. | Requires sample quenching and dilution. |
| Throughput | Lower, acquisition times can be longer. | Higher, can analyze many samples automatically. | High, rapid analysis times. |
| Cost & Complexity | High initial cost and requires specialized personnel. | Moderate cost and complexity. | High initial cost and complexity, especially for LC-MS systems. |
Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring of a this compound Reaction
This protocol describes the real-time monitoring of an etherification reaction using a benchtop or high-field NMR spectrometer.
Materials:
-
This compound
-
Nucleophile (e.g., sodium salt of an alcohol, R-ONa)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent in a vial.
-
Prepare a stock solution of the nucleophile in the same deuterated solvent.
-
Transfer a known volume of the this compound solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) of the starting material. This spectrum will serve as the reference.
-
Inject a known amount of the nucleophile stock solution into the NMR tube to initiate the reaction.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals (e.g., every 2-5 minutes).[14] Many spectrometers have automated acquisition programs for kinetic studies.
-
Monitor the reaction progress by observing the decrease in the integral of the Br -CH₂- proton signal (around 3.8 ppm) and the increase in the integral of the newly formed R-O-CH₂ - proton signal.
-
Continue monitoring until the starting material signal is no longer observed or the reaction reaches equilibrium.
-
Process the data by integrating the relevant peaks in each spectrum and plotting the concentration of reactant and product versus time to determine reaction kinetics.[15]
Protocol 2: HPLC Monitoring of a this compound Reaction
This protocol outlines a general procedure for monitoring the reaction using reverse-phase HPLC.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., a weak acid to neutralize a basic reaction)
-
HPLC vials
-
Mobile phases (e.g., water and acetonitrile with a modifier like TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Set up the reaction in a standard reaction vessel.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution to stop the reaction.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to identify peaks corresponding to the reactant and product based on their retention times (which should be determined beforehand using standards).
-
Quantify the peak areas to determine the relative amounts of reactant and product at each time point. A calibration curve should be generated for absolute quantification.[16]
Visualizing the Workflow and Logic
Diagrams created using Graphviz can help illustrate the experimental and logical flow of monitoring these reactions.
Caption: Workflow for in-situ NMR monitoring of a this compound reaction.
References
- 1. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.pdx.edu [web.pdx.edu]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. magritek.com [magritek.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[3][4]
This guide provides an objective comparison of how varying PEG linker lengths impact PROTAC activity, supported by experimental data from published studies. We will delve into the quantitative effects on degradation efficiency, outline detailed experimental protocols for assessing PROTAC performance, and visualize the underlying molecular mechanisms and workflows.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The optimal PEG linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.[3][5] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the critical impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting Estrogen Receptor α (ERα)
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| 12 | ERα | VHL | Less Potent | - | [5] |
| 16 | ERα | VHL | More Potent | - | [5] |
A study by Cyrus et al. demonstrated that a 16-atom PEG linker was significantly more potent in degrading ERα compared to a 12-atom linker, despite similar binding affinities to the target protein.[5]
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting TANK-Binding Kinase 1 (TBK1)
| PROTAC Linker Length (atoms) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| < 12 | TBK1 | VHL | No Activity | - | [2][5] |
| 21 | TBK1 | VHL | 3 | 96 | [2] |
| 29 | TBK1 | VHL | 292 | 76 | [2] |
Research on TBK1-targeting PROTACs revealed that linkers shorter than 12 atoms were inactive, while a 21-atom linker provided the optimal degradation potency.[2][5]
Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with 0 PEG units | Alkyl | < 0.5 µM | - | [2] |
| PROTAC with 1-2 PEG units | PEG | > 5 µM | - | [2] |
| PROTAC with 4-5 PEG units | PEG | < 0.5 µM | - | [2] |
An intriguing U-shaped activity curve was observed for CRBN-recruiting BRD4 PROTACs, where both short and long linkers were more effective than those of intermediate length.[2]
Experimental Protocols
To rigorously assess the impact of PEG linker length on PROTAC activity, a series of well-defined experiments are essential. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the degradation of a target protein induced by PROTACs with varying linker lengths.
Materials:
-
Cell line expressing the target protein
-
PROTAC compounds with different PEG linker lengths
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
-
Cellular Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the downstream effect of target protein degradation on cell viability.
Materials:
-
Cells seeded in opaque-walled 96-well plates
-
PROTAC compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with a serial dilution of PROTACs as described for the Western blot. Incubate for a period relevant to the biological function of the target protein (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
Ternary Complex Formation Assays (e.g., TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, labeled target protein (e.g., with biotin)
-
Purified, labeled E3 ligase (e.g., with a His-tag)
-
PROTAC compounds
-
TR-FRET reagents (e.g., terbium-conjugated anti-His antibody and streptavidin-conjugated fluorophore)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.
-
Incubation: Incubate the plate for a specified time to allow for complex formation.
-
Reagent Addition: Add the TR-FRET detection reagents.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, where an increase in the ratio indicates ternary complex formation.[11][12][13][14]
Mandatory Visualization
To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
A Researcher's Guide to E3 Ligase Linkers in PROTAC Design: A Comparative Study
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a critical role in the efficacy of these heterobifunctional molecules. This guide provides an objective comparison of common E3 ligase linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of crucial pathways and workflows to inform rational PROTAC design.
PROTACs operate by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker's length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of this crucial ternary complex.[3] An optimal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[3]
Comparative Analysis of Common Linker Types
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[3] More rigid linkers incorporating elements like piperazine, piperidine, or alkynes are also employed to improve ternary complex stability and cellular permeability.[3][4]
Data Presentation: Linker Performance in PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα)-Targeting PROTACs
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 9 | ~50% | >10 | [5] |
| 12 | ~75% | ~5 | [5] |
| 16 | ~95% | ~1 | [5] |
| 19 | ~70% | ~5 | [5] |
| 21 | ~60% | >10 | [5] |
Data synthesized from published literature.[5] This study highlights that a 16-atom linker provides the optimal length for ERα degradation and cell growth inhibition in MCF7 breast cancer cells.
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | [5] |
| 21 | 3 | 96% | [5] |
| 29 | 292 | 76% | [3][5] |
Data synthesized from published literature.[3][5] A 21-atom linker demonstrated the highest potency for degrading TANK-binding kinase 1 (TBK1).
Table 3: Comparison of Linker Composition in Pomalidomide-Based Bruton's Tyrosine Kinase (BTK) Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | 12 | C4 | 5 | >95 | Ramos |
| PROTAC B | Alkyl | 12 | C4 | 25 | >90 | Ramos |
| PROTAC C | PEG | 16 | C5 | 1 | >98 | Ramos |
| PROTAC D | Alkyl | 16 | C5 | 10 | >95 | Ramos |
This table showcases a series of pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length, composition, and attachment point on degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[6][7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[6][7]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a powerful technique to measure the thermodynamics of binding, including the cooperativity of ternary complex formation.
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a PROTAC into a solution containing the target protein and E3 ligase, the binding affinities and thermodynamics of binary and ternary complex formation can be determined.
General Protocol:
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC to the target protein (KD1), titrate the PROTAC into the protein solution in the ITC cell.
-
Similarly, titrate the PROTAC into the E3 ligase solution to determine its binding affinity (KD2).
-
-
Ternary Complex Formation:
-
To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the PROTAC with the target protein and titrate this complex into the E3 ligase solution.
-
Alternatively, pre-saturate the E3 ligase with the PROTAC and titrate the target protein into this solution.
-
-
Data Analysis: The resulting thermograms are analyzed to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity factor (α), which indicates the extent to which the binding of one protein influences the binding of the other, can be calculated from the binary and ternary binding affinities (α = KD_binary / KD_ternary).[4][8]
Fluorescence Polarization (FP) for Binding Affinity Determination
FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[9]
Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. This change in polarization can be used to determine binding affinity.
General Protocol for Competitive Binding Assay:
-
Assay Setup: In a multi-well plate, combine the target protein (or E3 ligase) and a fluorescently labeled tracer that binds to the same site as the PROTAC's corresponding ligand.
-
Competition: Add the PROTAC at varying concentrations to the wells. The PROTAC will compete with the tracer for binding to the protein.
-
Measurement: After an incubation period to reach equilibrium, measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: As the concentration of the PROTAC increases, it will displace the fluorescent tracer, causing a decrease in fluorescence polarization. The data is plotted as polarization versus the logarithm of the PROTAC concentration, and the IC50 value (the concentration of PROTAC that displaces 50% of the tracer) is determined by fitting the data to a suitable binding model. The Ki (inhibition constant) can then be calculated from the IC50 value.[9][10]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Key considerations in PROTAC linker design.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bromo-PEG2-alcohol
Essential Safety and Handling Guide for Bromo-PEG2-alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Summary
This compound presents several potential hazards that necessitate careful handling. While some suppliers may not classify it as hazardous, others indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation[1][2]. Therefore, it is crucial to handle this compound with appropriate caution.
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | pictogram | Warning | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | pictogram | Warning | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | pictogram | Warning | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | pictogram | Warning | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential when handling this compound to mitigate exposure risks. The following PPE is required:
-
Hand Protection : Chemical-resistant gloves are mandatory. Disposable nitrile gloves provide adequate short-term protection, but it is advisable to consult the glove manufacturer's resistance guide for specific breakthrough times[3]. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye and Face Protection : Safety glasses meeting the ANSI Z.87.1 standard are the minimum requirement. However, for splash hazards, chemical splash goggles or a face shield worn over safety glasses are necessary to provide comprehensive protection[3][4].
-
Body Protection : A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing from potential splashes. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be considered[3][5].
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or mists[2]. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required[3][6].
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal exposure and maintain experimental integrity.
1. Preparation and Precautionary Measures:
- Before starting any work, ensure that an eyewash station and safety shower are readily accessible.
- Confirm that all necessary PPE is available and in good condition.
- Work within a properly functioning chemical fume hood to mitigate inhalation risks.
2. Handling the Compound:
- When handling this compound, which may be a liquid, avoid direct contact with skin and eyes.
- Use compatible labware (e.g., glass, polyethylene) to prevent any reaction with the container.
- Do not eat, drink, or smoke in the designated handling area[2].
3. Storage:
- This compound should be stored in a freezer at temperatures under -20°C[7].
- The container must be sealed tightly and stored in a dry environment to prevent degradation.
4. In Case of Accidental Exposure:
- Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1].
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- This compound is a halogenated organic compound due to the presence of bromine[8].
- All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container[8][9].
- Do not mix halogenated waste with non-halogenated waste, as this will increase disposal costs and complexity[9].
2. Waste Collection:
- Use a dedicated, leak-proof, and chemically compatible container for waste collection.
- The container must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.
- Clearly label the waste container with "Halogenated Organic Waste" and list the contents, including "this compound".
3. Final Disposal:
- Arrange for the disposal of the halogenated waste through a licensed hazardous waste disposal company[1].
- Follow all local, state, and national regulations for hazardous waste disposal[1].
Safe Handling Workflow for this compound
References
- 1. axispharm.com [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. This compound, 57641-66-4 | BroadPharm [broadpharm.com]
- 8. uakron.edu [uakron.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
